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  • Product: Ethyl diethylcarbamate
  • CAS: 3553-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra of Ethyl Diethylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl diethylcarbamate (CAS No. 3553-80-8) is a carbamate ester with applications as an intermediate in the synthesis of pharmaceuticals and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl diethylcarbamate (CAS No. 3553-80-8) is a carbamate ester with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] As with any synthetic compound intended for use in drug development or other high-purity applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of ethyl diethylcarbamate, offering a combination of predicted data, comparative analysis with structurally related compounds, and a robust experimental protocol for data acquisition.

The structural integrity of ethyl diethylcarbamate, with its rotatable bonds and potential for conformational isomers, presents a nuanced NMR spectroscopic profile. Understanding the subtle interplay of electronic and steric effects on the chemical shifts and coupling constants is crucial for accurate spectral interpretation. This guide will delve into these aspects, providing a comprehensive reference for researchers working with this and similar carbamate compounds.

Molecular Structure and NMR-Active Nuclei

The molecular structure of ethyl diethylcarbamate, C₇H₁₅NO₂, consists of a central carbamate functional group with two ethyl substituents on the nitrogen atom and an ethyl ester group.[3] All hydrogen (¹H) and carbon (¹³C) nuclei in the molecule are NMR-active, and their distinct chemical environments give rise to a unique and predictable NMR fingerprint.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_c Data Acquisition (¹³C NMR) cluster_proc Data Processing prep1 Weigh ~10-20 mg of ethyl diethylcarbamate prep2 Dissolve in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1_h Insert the sample into the NMR spectrometer (e.g., 400 MHz) prep4->acq1_h acq2_h Lock the spectrometer on the deuterium signal of CDCl₃ acq1_h->acq2_h acq3_h Shim the magnetic field to achieve optimal resolution acq2_h->acq3_h acq4_h Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans) acq3_h->acq4_h acq1_c Switch the spectrometer to the ¹³C nucleus frequency acq4_h->acq1_c acq2_c Acquire the ¹³C NMR spectrum with proton decoupling acq1_c->acq2_c acq3_c Use a sufficient number of scans for good signal-to-noise (e.g., 1024 scans) acq2_c->acq3_c proc1 Apply Fourier transformation to the raw data (FID) acq3_c->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm) proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum proc3->proc4

Figure 2: Standard Workflow for NMR Sample Preparation and Data Acquisition.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of ethyl diethylcarbamate into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at ~7.26 ppm is well-separated from the analyte signals. * Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
  • Vortex the vial to ensure complete dissolution.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to obtain a sharp and symmetrical solvent peak, ensuring high resolution.
  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.
  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
  • For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
  • Process the ¹³C NMR spectrum similarly, focusing on the chemical shifts of the peaks.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of ethyl diethylcarbamate. By combining reliable predicted data with experimental data from a close structural analog, a detailed and accurate interpretation of the spectral features has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this compound. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of ethyl diethylcarbamate, ensuring the integrity of their synthetic products and the reliability of their subsequent research and development activities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19083, Ethyl diethylcarbamate. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl diethylcarbamate — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

The Physicochemical Dynamics and Analytical Profiling of Ethyl Diethylcarbamate: A Comprehensive Technical Guide

Executive Summary Ethyl diethylcarbamate (also known as ethyl N,N-diethylcarbamate, CAS 3553-80-8) is a versatile carbamate derivative utilized extensively as an intermediate in pesticide synthesis, an alcohol denaturant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl diethylcarbamate (also known as ethyl N,N-diethylcarbamate, CAS 3553-80-8) is a versatile carbamate derivative utilized extensively as an intermediate in pesticide synthesis, an alcohol denaturant, and a pharmacological agent in neuromuscular therapies. As an application scientist overseeing chemical scale-up and analytical method development, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory execution. This guide dissects the thermodynamic behavior, pharmacological mechanisms, and analytical chromatography of ethyl diethylcarbamate, providing self-validating protocols for researchers.

Physicochemical Profiling & Thermodynamic Behavior

Understanding the physical properties of ethyl diethylcarbamate is the first step in predicting its behavior during synthesis, purification, and formulation. The molecule features a carbamate core—a functional group that exhibits strong resonance stabilization, giving it a partial double-bond character between the nitrogen and the carbonyl carbon. This structural rigidity and the resulting dipole-dipole interactions dictate its relatively high boiling point and moderate lipophilicity.

Quantitative Data Profile
PropertyValueExperimental Implication
Molecular Formula C₇H₁₅NO₂Defines stoichiometric calculations for derivatization 1.
Molecular Weight 145.20 g/mol Utilized for precise molarity preparations in HPLC and bioassays 1.
Boiling Point 174.5 °C (at 760 mmHg)Necessitates vacuum distillation to prevent thermal degradation 2.
Density 0.937 g/cm³Critical for volumetric dispensing in continuous flow reactors 2.
Flash Point 59.3 °CClassifies the compound as a combustible liquid; dictates storage 2.
LogP (Predicted) 1.86 - 1.97Indicates moderate lipophilicity, ideal for reverse-phase chromatography 1.
Refractive Index 1.429Serves as a rapid, at-line purity validation metric post-distillation 2.

Boiling Point Dynamics & Purification Methodology

The standard boiling point of ethyl diethylcarbamate is 174.5 °C 2. However, heating carbamates to this temperature at atmospheric pressure is a flawed experimental choice. At elevated temperatures, carbamates are prone to thermal decomposition, emitting highly toxic nitrogen oxide (NOx) fumes 2. To preserve molecular integrity, vacuum distillation is mandatory.

Protocol 1: Self-Validating Vacuum Distillation

Objective: Isolate ethyl diethylcarbamate from crude reaction mixtures while preventing thermal degradation.

  • Apparatus Assembly: Configure a short-path distillation setup. Ensure all ground glass joints are lightly greased with high-vacuum silicone grease to maintain a hermetic seal.

  • Depressurization: Initiate the vacuum pump equipped with a dry-ice/acetone cold trap. Gradually lower the system pressure to approximately 15 mmHg.

    • Self-Validation Check: Monitor the digital manometer continuously for 5 minutes before heating. A fluctuating pressure indicates a micro-leak. Proceeding with a leak introduces oxygen at elevated temperatures, leading to oxidative degradation. A perfectly stable pressure validates system integrity.

  • Controlled Thermal Input: Submerge the distillation flask in a silicone oil bath. Heat gradually. Under 15 mmHg vacuum, the effective boiling point will depress significantly (typically below 80 °C), safely bypassing the thermal decomposition threshold.

  • Fractionation: Discard the initial fore-run (volatile impurities like unreacted ethanol). Collect the main fraction once the vapor temperature stabilizes.

  • Purity Verification: Measure the refractive index of the collected fraction. A reading of exactly 1.429 at 20 °C confirms successful isolation 2.

G A Crude Ethyl Diethylcarbamate (Reaction Mixture) B Vacuum Application (Target: ~15 mmHg) A->B Step 1: Depressurize C Controlled Heating (Oil Bath < 174.5°C) B->C Step 2: Thermal input D Vaporization Phase (Fractional Column) C->D Step 3: Evaporation E Condensation (Cooling Jacket) D->E Step 4: Heat exchange F Pure Isolate (>99% Purity) E->F Step 5: Collection

Workflow for the vacuum distillation and purification of ethyl diethylcarbamate.

Pharmacological Relevance: Cholinesterase Inhibition

Beyond chemical synthesis, ethyl diethylcarbamate exhibits significant biological activity. It acts as a cholinesterase inhibitor, offering potential therapeutic avenues for neuromuscular disorders such as myasthenia gravis .

The Causality of Action: The structural geometry of the carbamate moiety closely mimics the ester group of acetylcholine (ACh). When introduced to the neuromuscular junction, ethyl diethylcarbamate competitively binds to the active site of the acetylcholinesterase (AChE) enzyme. It carbamylates the serine residue in the enzyme's active site. Because the carbamylated enzyme hydrolyzes at a fraction of the speed of an acetylated enzyme, the breakdown of natural acetylcholine is temporarily halted. This leads to an accumulation of ACh in the synaptic cleft, enhancing receptor activation and restoring muscle function in patients suffering from fatigue and weakness.

G A Ethyl Diethylcarbamate (Inhibitor) B Acetylcholinesterase (AChE) Enzyme A->B Competitive Binding C Acetylcholine (ACh) Accumulation B->C Prevents Hydrolysis D Neuromuscular Junction Receptor Activation C->D Enhanced Signaling E Alleviation of Myasthenia Gravis D->E Restored Function

Mechanism of action for cholinesterase inhibition by ethyl diethylcarbamate.

Analytical Characterization: RP-HPLC Workflow

Accurate quantification of ethyl diethylcarbamate in both synthetic batches and pharmacokinetic studies requires robust chromatography. With a LogP of 1.86, the molecule is well-suited for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) 4. However, standard C18 columns often possess active surface silanols that interact with the lone pairs on the carbamate nitrogen, resulting in severe peak tailing.

To circumvent this, we utilize a specialized low-silanol activity column (e.g., Newcrom R1) paired with an acidic modifier 4.

Protocol 2: Self-Validating RP-HPLC Method

Objective: Achieve baseline resolution and accurate quantification of ethyl diethylcarbamate.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and LC-MS grade Water. Add Phosphoric acid (H₃PO₄) to achieve a final concentration of 0.1% v/v.

    • Causality Note: Phosphoric acid drops the pH to ~2.5, fully protonating any residual silanols on the stationary phase, thereby eliminating secondary ionic interactions and ensuring sharp, symmetrical peaks. If Mass Spectrometry (MS) is required, substitute phosphoric acid with 0.1% formic acid to prevent ion suppression 4.

  • System Equilibration: Flush the Newcrom R1 column at a flow rate of 1.0 mL/min.

    • Self-Validation Check: Monitor the pump pressure ripple. A ripple >2% indicates incomplete degassing of the mobile phase, which will cause retention time drifting. Wait until the baseline UV signal and pressure are completely flat before proceeding.

  • Sample Injection: Inject a 10 µL aliquot of the sample (pre-filtered through a 0.22 µm PTFE membrane).

  • Detection: Monitor the eluent via a UV/Vis detector set to 210 nm, as the carbamate lacks extended aromatic conjugation and absorbs primarily in the lower UV spectrum.

G A Sample Injection (10 µL Aliquot) C Stationary Phase (Newcrom R1 Column) A->C B Mobile Phase (MeCN/H2O/H3PO4) B->C Isocratic Flow D Chromatographic Elution (Hydrophobic Interaction) C->D Separation E UV Detection (λ = 210 nm) D->E Quantification

RP-HPLC analytical separation logic for ethyl diethylcarbamate quantification.

Safety, Handling, and Thermal Stability

When handling ethyl diethylcarbamate, environmental controls are paramount. The compound has a flash point of 59.3 °C, categorizing it as a combustible liquid 2. All synthetic and analytical procedures must be conducted in a spark-free fume hood. Furthermore, because it is moderately toxic via subcutaneous routes and emits toxic nitrogen oxides upon thermal decomposition, personnel must wear appropriate PPE, including nitrile gloves and splash goggles, and strictly adhere to the temperature limits outlined in the distillation protocol.

References

  • Ethyl diethylcarbamate | C7H15NO2 | CID 19083 Source: PubChem - NIH URL:[Link]

  • Separation of Carbamic acid, diethyl-, ethyl ester on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

Foundational

Thermodynamic Stability and Phase Transitions of Ethyl Diethylcarbamate: A Framework for Characterization

An In-Depth Technical Guide Abstract Ethyl diethylcarbamate (CAS 3553-80-8) is a carbamate ester with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Ethyl diethylcarbamate (CAS 3553-80-8) is a carbamate ester with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its thermodynamic stability and phase behavior is a critical quality attribute, essential for defining storage conditions, ensuring process safety, predicting shelf-life, and maintaining the integrity of drug development pathways. This technical guide provides a comprehensive framework for the systematic characterization of ethyl diethylcarbamate's thermal properties. We will detail the foundational principles, step-by-step experimental protocols for core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and the rationale behind their application. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform a robust, self-validating thermal analysis of this compound.

Introduction: The Imperative of Thermal Analysis

The carbamate functional group, while valuable in medicinal chemistry for its role as a stable peptide bond surrogate, is known for its inherent thermal lability.[2][3] The thermal decomposition of carbamates can proceed through various mechanisms, often influenced by structure and temperature, typically yielding amines, alkenes, and carbon dioxide.[4][5] For ethyl diethylcarbamate, an uncharacterized thermal profile presents significant risks, including:

  • Process Safety Hazards: Uncontrolled decomposition during heated reactions or distillation can lead to pressure buildup and runaway reactions.

  • Product Impurity: Thermal degradation can generate impurities that are difficult to separate and may possess undesirable toxicological profiles.

  • Compromised Efficacy: Instability during storage can reduce the concentration of the active intermediate, impacting final product yield and quality.

A rigorous evaluation of its thermodynamic properties is therefore not merely a characterization exercise but a fundamental component of risk management and quality control in its application. This guide establishes the experimental logic for such an evaluation.

Physicochemical Profile of Ethyl Diethylcarbamate

A baseline understanding of the material's physical properties is the first step in designing a thermal analysis program. These properties dictate sample handling, instrument setup, and the temperature ranges of interest.

PropertyValueSource
CAS Number 3553-80-8[6]
Molecular Formula C₇H₁₅NO₂[6]
Molecular Weight 145.20 g/mol [6]
Physical Form Liquid (at STP)[7]
Boiling Point 174.5 °C at 760 mmHg[6]
Density 0.937 g/cm³[6]
Flash Point 59.3 °C[6]
Melting Point 10.63 °C (Estimated)[6]

The most salient feature for our analysis is that ethyl diethylcarbamate is a liquid at room temperature with a predicted melting point just above 10°C.[6] This informs our DSC protocol, which must begin at sub-ambient temperatures to characterize the solid-to-liquid phase transition.

Characterizing Thermodynamic Stability via Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining thermal stability.[8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, directly indicating the onset of decomposition.[9]

Predicted Thermal Behavior

Based on studies of similar N,N-dialkylcarbamates, ethyl diethylcarbamate is expected to decompose via a unimolecular elimination reaction involving a six-membered cyclic transition state.[1][4] This mechanism is common for esters lacking alpha-hydrogens on the amine substituent.

Caption: Predicted thermal decomposition pathway for ethyl diethylcarbamate.

This reaction pathway suggests that a TGA experiment will show a single, sharp mass loss event corresponding to the concerted release of all three products. The analysis will precisely define the temperature at which this degradation begins.

Experimental Protocol: Thermogravimetric Analysis

This protocol is designed as a self-validating system to ensure data integrity.

TGA_Workflow cluster_prep 1. Instrument Preparation & Calibration cluster_sample 2. Sample Preparation cluster_run 3. Thermal Program Execution cluster_analysis 4. Data Analysis Calibrate Verify Mass & Temperature Calibration (e.g., with Calcium Oxalate) Inert Establish Inert Atmosphere (Nitrogen Purge at 50 mL/min) Calibrate->Inert Weigh Accurately weigh 5-10 mg of Ethyl Diethylcarbamate into an alumina or platinum crucible Load Place crucible onto TGA balance Weigh->Load Equilibrate Equilibrate at 30°C for 5 min Load->Equilibrate Ramp Ramp temperature from 30°C to 400°C at a linear heating rate of 10°C/min Equilibrate->Ramp Isothermal Hold at 400°C for 2 min Ramp->Isothermal Plot Plot Mass (%) vs. Temperature (°C) Tonset Determine Onset Temperature (Tonset) (Extrapolated start of mass loss) Plot->Tonset Tpeak Determine Peak Decomposition Temp (Tpeak) (From 1st derivative of TGA curve) Tonset->Tpeak

Caption: Standardized workflow for TGA-based thermal stability assessment.

Anticipated TGA Data Summary

The following table outlines the expected quantitative results from the TGA protocol. These predictive values serve as a benchmark for experimental confirmation.

ParameterPredicted ValueSignificance
Onset of Decomposition (Tₒₙₛₑₜ) 180 - 200 °CThe temperature at which significant thermal degradation begins. Crucial for defining maximum safe operating temperature.[10]
Peak Decomposition Rate (Tₚₑₐₖ) 210 - 230 °CThe temperature at which the rate of mass loss is highest, indicating the point of maximum reaction velocity.[10]
Total Mass Loss ~100%Confirms that the compound fully decomposes into volatile products with no non-volatile residue.

Characterizing Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and crystallization.[3][10]

Rationale and Expected Behavior

With an estimated melting point of 10.63°C, a DSC analysis is essential to:

  • Confirm the precise melting temperature (Tₘ).

  • Quantify the energy required for the solid-to-liquid transition (Enthalpy of Fusion, ΔHբᵤₛ).

  • Screen for potential polymorphism (different crystal forms), which would appear as additional thermal events before or after the main melt.

A "Heat-Cool-Heat" cycle is the authoritative method. The first heat cycle reveals the thermal history of the as-received sample. The cooling cycle establishes a controlled crystallization pattern, and the second heat cycle reveals the intrinsic properties of the material, free from prior thermal history.[10]

Experimental Protocol: Differential Scanning Calorimetry

This protocol ensures the capture of all relevant sub-ambient and high-temperature events.

DSC_Workflow cluster_prep 1. Instrument & Sample Preparation cluster_run 2. Thermal Program (Heat-Cool-Heat) cluster_analysis 3. Data Analysis Calibrate Verify Temp & Enthalpy Calibration (e.g., with Indium standard) Prepare Accurately weigh 2-5 mg of sample into a hermetic aluminum pan and seal. Calibrate->Prepare Reference Place an empty, sealed hermetic pan on the reference sensor Prepare->Reference Equilibrate Equilibrate at -20°C Reference->Equilibrate Heat1 1st Heat: Ramp from -20°C to 100°C at 10°C/min Equilibrate->Heat1 Cool Cool: Ramp from 100°C to -20°C at 10°C/min Heat1->Cool Heat2 2nd Heat: Ramp from -20°C to 100°C at 10°C/min Cool->Heat2 Plot Plot Heat Flow (mW) vs. Temperature (°C) Transitions Identify endothermic (melting) and exothermic (crystallization) peaks Plot->Transitions Quantify Calculate Onset Temp, Peak Temp, and Enthalpy of Fusion (ΔHfus) from the 2nd heating scan Transitions->Quantify

Caption: Standardized workflow for DSC-based phase transition analysis.

Anticipated DSC Data Summary

This table summarizes the expected quantitative results from the DSC protocol, providing a target for experimental validation.

ParameterPredicted ValueSignificance
Melting Onset (Tₘ) 8 - 12 °CThe precise temperature at which melting begins. Defines the boundary between the solid and liquid states.
Enthalpy of Fusion (ΔHբᵤₛ) To be determinedThe energy required to melt the solid. A key thermodynamic parameter related to crystal lattice energy and purity.
Crystallization Onset (T꜀) -5 to 5 °CThe temperature at which the liquid begins to solidify upon cooling. The difference between Tₘ and T꜀ indicates the degree of supercooling.
Glass Transition (T₉) Not ExpectedA glass transition is unlikely for a small, non-polymeric molecule like this, but DSC is sensitive to such events if they occur.

Conclusion and Recommendations

This guide presents a robust, scientifically grounded framework for characterizing the thermodynamic stability and phase transitions of ethyl diethylcarbamate. While direct experimental data in the public literature is scarce, a predictive analysis based on the known behavior of carbamates provides a strong hypothesis for its thermal properties.

We predict that ethyl diethylcarbamate will exhibit a solid-to-liquid phase transition near 10°C and will be thermally stable up to approximately 180-200°C, after which it will undergo a complete decomposition to volatile products.

It is strongly recommended that drug development professionals and researchers working with this intermediate perform the detailed TGA and DSC protocols outlined herein. The resulting experimental data will be crucial for establishing safe handling and storage procedures, ensuring process control, and complying with regulatory expectations for material characterization. This proactive approach to understanding thermal behavior is fundamental to ensuring the safety, quality, and efficacy of the final pharmaceutical products derived from this compound.

References

  • Wiley Analytical Science. (2005, October 31). Putting the heat on carbamate pesticides. Retrieved from [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1957). Volume 22, No. 10. Retrieved from [Link]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development. Retrieved from [Link]

  • Daly, N. J. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 23(8), 1633-1638.
  • Scribd. (n.d.). TGA Analysis of Thermal Stability | PDF. Retrieved from [Link]

  • VDOC.PUB. (n.d.). Thermochemical Data Of Organic Compounds. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in diazo-chemistry. Retrieved from [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • ResearchGate. (2025, December 30). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • SciSpace. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]

  • PMC. (2025, March 12). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Retrieved from [Link]

  • Studylib. (n.d.). AIChE/DIPPR ESP: Environmental & Safety Properties Guidelines. Retrieved from [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

  • ARPI - UNIPI. (n.d.). THERMAL DECOMPOSITION OF METAL N,N-DIALKYLCARBAMATES: A TG-FTIR STUDY. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (1980). The thermal decompositions of carbamates. IV. The ethyl N methyl carbamate system. Retrieved from [Link]

Sources

Exploratory

Comprehensive Toxicological Profile and In Vitro Safety Assessment of Ethyl Diethylcarbamate

Executive Summary Ethyl diethylcarbamate (CAS 3553-80-8), structurally identified as diethylcarbamic acid ethyl ester, is a versatile carbamate derivative heavily utilized as an intermediate in the synthesis of pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl diethylcarbamate (CAS 3553-80-8), structurally identified as diethylcarbamic acid ethyl ester, is a versatile carbamate derivative heavily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as an alcohol denaturant. As global regulatory frameworks shift toward New Approach Methodologies (NAMs), establishing a robust in vitro safety profile for such intermediates is paramount. This whitepaper synthesizes the physicochemical hazards, mechanistic toxicology, and standardized in vitro testing protocols required to evaluate the safety of ethyl diethylcarbamate during drug development and chemical manufacturing.

Physicochemical Properties and Hazard Identification

Understanding the baseline physicochemical properties of ethyl diethylcarbamate is the first step in predicting its biological behavior and designing appropriate in vitro exposure models. According to [1] and the [2], the compound presents specific handling and exposure hazards, notably as a combustible liquid and a localized irritant.

Quantitative Hazard and Property Summary
Property / EndpointValue / ClassificationSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 174.5°C at 760 mmHg[3]
Density 0.937 g/cm³[3]
Flammability Flam. Liq. 4 (H227)[2]
Dermal Hazard Skin Irrit. 2 (H315)[2]
Ocular Hazard Eye Irrit. 2A (H319)[2]
Respiratory Hazard STOT SE 3 (H335, H336)[2]

Mechanistic Toxicology and Cellular Interactions

While N-methyl carbamates are notorious for their potent, reversible inhibition of acetylcholinesterase (AChE), diethylcarbamates like ethyl diethylcarbamate generally exhibit lower anticholinesterase activity. However, the compound is classified as moderately toxic via the subcutaneous route and possesses questionable tumorigenic potential based on historical experimental data [4].

The causality of its toxicity is rooted in its metabolic activation. In hepatic models, the compound undergoes Cytochrome P450 (CYP450)-mediated oxidation. The cleavage of the ethyl ester or the oxidation of the diethylamine moiety can generate reactive electrophilic intermediates. These intermediates are capable of inducing oxidative stress via reactive oxygen species (ROS) generation, leading to lipid peroxidation, or directly forming adducts with cellular macromolecules (DNA/proteins), which elucidates its potential genotoxicity and localized irritant properties (H315/H319).

Pathway A Ethyl Diethylcarbamate B Cytochrome P450 (Hepatic Metabolism) A->B Oxidation C Reactive Intermediates (Electrophilic attack) B->C D Oxidative Stress (ROS Generation) B->D E DNA Damage (Genotoxicity) C->E Adduct Formation F Cellular Apoptosis D->F Lipid Peroxidation E->F

Metabolic activation and downstream toxicological pathways of ethyl diethylcarbamate.

In Vitro Safety Assessment Strategy

To translate the mechanistic risks into actionable safety data, a tiered in vitro testing strategy is employed. This workflow isolates specific target organs (skin, eyes, liver) to validate the GHS hazard codes and establish No-Observed-Adverse-Effect Levels (NOAEL) for occupational exposure.

Workflow A Ethyl Diethylcarbamate (CAS 3553-80-8) B Dermal & Ocular Toxicity (EpiDerm / EpiOcular) A->B C Hepatotoxicity (HepG2 2D/3D Cultures) A->C D Genotoxicity (Ames Test / Micronucleus) A->D E Irritation Profiling (H315, H319 Validation) B->E F Metabolic Viability (MTT / LDH Leakage) C->F G Mutagenic Potential (Carcinogen Screening) D->G H Safety & Regulatory Submission Data E->H F->H G->H

In vitro safety assessment workflow for regulatory toxicological profiling.

Standardized Experimental Protocols

As a Senior Application Scientist, ensuring that every protocol is a self-validating system is critical. The following methodologies are designed not just to yield data, but to internally verify their own accuracy through strategic controls and mechanistic readouts.

Protocol A: In Vitro Skin Irritation Assay (OECD TG 439)

This protocol validates the Skin Irrit. 2 (H315) classification using Reconstructed Human Epidermis (RhE).

  • Tissue Equilibration : Pre-incubate EpiDerm™ RhE tissues in a 6-well plate with 0.9 mL of assay medium at 37°C, 5% CO₂ for 1 hour.

    • Causality: This step restores tissue metabolic activity after shipping and ensures baseline viability is uniform across the batch.

  • Test Substance Application : Apply 30 µL of neat ethyl diethylcarbamate directly to the apical surface of the tissue.

    • Self-Validation Controls: Concurrently apply 30 µL of DPBS (Negative Control) to establish 100% viability baseline, and 30 µL of 5% SDS (Positive Control) to prove the tissue's susceptibility to known irritants.

  • Exposure Phase : Incubate the treated tissues for exactly 60 minutes.

    • Causality: A 60-minute window accurately models acute occupational dermal contact without causing non-specific necrotic oversaturation of the 3D matrix.

  • Termination and Washing : Remove the chemical by rinsing the tissues 15 times with sterile DPBS.

  • Post-Incubation Recovery : Transfer tissues to fresh medium and incubate for 42 hours.

    • Causality: Irritant-induced apoptosis and cytokine release take time to manifest. This recovery period allows the biological cascade to impact mitochondrial function fully.

  • Viability Readout (MTT) : Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan crystals using isopropanol and measure absorbance at 570 nm.

    • Data Interpretation: If the viability of the ethyl diethylcarbamate-treated tissue is ≤ 50% relative to the DPBS control, the H315 classification is confirmed.

Protocol B: Hepatic Cytotoxicity Profiling (HepG2 MTT Assay)

Because ethyl diethylcarbamate is systemically distributed and metabolized in the liver, assessing hepatotoxicity is vital.

  • Cell Seeding : Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for monolayer adherence.

  • Treatment Preparation : Prepare serial dilutions of ethyl diethylcarbamate (10 µM to 1000 µM) in serum-free DMEM.

    • Causality: Serum proteins can bind to the carbamate, artificially lowering the bioavailable concentration. Using serum-free media ensures the cells are exposed to the exact calculated molarity.

  • Exposure : Aspirate the growth medium and apply the treatments. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM Chlorpromazine). Incubate for 24 and 48 hours.

  • Metabolic Readout : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase reduces the yellow MTT tetrazolium salt to purple formazan. This reaction only occurs in metabolically active cells, providing a direct, self-validating metric of mitochondrial competence.

  • Solubilization and Analysis : Carefully remove the medium, dissolve the intracellular formazan crystals in 100 µL of pure DMSO, and read the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

References

  • PubChem . "Ethyl diethylcarbamate | C7H15NO2 | CID 19083". National Center for Biotechnology Information. URL: [Link]

  • NextSDS . "Ethyl diethylcarbamate — Chemical Substance Information". NextSDS Chemical Substance Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl N,N-Diethylcarbamate in Pharmaceutical Intermediate Synthesis and Drug Development

Executive Summary Ethyl N,N-diethylcarbamate (CAS: 3553-80-8) is a highly versatile carbamate derivative that bridges the gap between complex organometallic synthesis and targeted pharmacotherapy. In pharmaceutical manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N,N-diethylcarbamate (CAS: 3553-80-8) is a highly versatile carbamate derivative that bridges the gap between complex organometallic synthesis and targeted pharmacotherapy. In pharmaceutical manufacturing, it serves a dual purpose: it acts as an exceptionally stable directing and protecting group for the stereoselective synthesis of active pharmaceutical ingredients (APIs), and it functions as an active pharmacophore with reversible cholinesterase inhibitory properties[1].

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and analytical validation methods for integrating ethyl N,N-diethylcarbamate into modern drug discovery pipelines.

Mechanistic Insights & Physicochemical Profiling

The utility of ethyl N,N-diethylcarbamate is rooted in the unique electronic properties of the carbamate functional group. Carbamates offer a precise structural compromise between the extreme hydrolytic stability of amides and the relative lability of esters. This profile makes them ideal candidates for prodrug design, where controlled release of an active moiety is required[2].

Furthermore, the moderate lipophilicity of the diethylcarbamate moiety enhances blood-brain barrier (BBB) penetration, a critical factor for neuroprotective and cholinergic therapeutics[2].

Quantitative Data: Physicochemical Properties

The following table summarizes the key physical and chemical parameters that dictate the compound's behavior in both synthetic environments and biological systems[2][3].

PropertyValueCausality / Significance in Synthesis & Formulation
CAS Number 3553-80-8Unique identifier for procurement and regulatory tracking.
Molecular Weight 145.20 g/mol Low molecular weight facilitates high atom economy in protecting group applications.
Boiling Point 165–174.5 °CHigh thermal stability; allows for rigorous reflux conditions during synthesis without decomposition.
LogP (Lipophilicity) 1.86 – 1.97Moderate lipophilicity balances polar solvent solubility and membrane permeability (e.g., BBB penetration).
Topological Polar Surface Area 29.5 ŲEnhances conformational flexibility and bioisosteric interactions in prodrug target binding.

Synthetic Application: Directed Lithiation of α -Alkoxystannanes

In complex API synthesis, maintaining stereocenters during carbon-carbon bond formation is notoriously difficult. Ethyl N,N-diethylcarbamate is utilized as a powerful directing group to protect α -hydroxystannanes. The carbamate oxygen coordinates with lithium during tin-lithium exchange, stabilizing the resulting carbanion and preventing racemization[4].

Workflow Diagram

G A α-Alkoxystannane (N,N-Diethylcarbamate) B Tin-Lithium Exchange (s-BuLi, THF, -78°C) A->B Alkyl-Sn Cleavage C α-Alkoxyorganolithium (Configurationally Stable) B->C Carbanion Formation D Electrophilic Trapping (Benzaldehyde) C->D Nucleophilic Attack E Protected 1,2-Diol (Retention of Configuration) D->E Stereoretentive Yield

Workflow of stereoretentive synthesis using N,N-diethylcarbamate directing groups.

Protocol 1: Stereoretentive Synthesis of Protected 1,2-Diols via Tin-Lithium Exchange

Objective: Generate a configurationally stable α -alkoxyorganolithium species for electrophilic trapping. Self-Validating System: The protocol incorporates an internal TLC/HPLC check prior to electrophile addition to ensure complete metalation, preventing unreacted stannane from contaminating the final API intermediate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the enantiomerically enriched N,N-diethylcarbamate protected α -alkoxystannane (0.45 mmol) in anhydrous THF (5 mL) under a strict argon atmosphere[4].

    • Causality: THF acts as a coordinating solvent. Its oxygen atoms donate electron density to the lithium cation, thermodynamically stabilizing the highly reactive organolithium intermediate.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 0.53 mmol, 1.2 eq) dropwise over 5 minutes[4].

    • Causality:s-BuLi is explicitly chosen over n-BuLi. The increased steric bulk of the sec-butyl group prevents unwanted nucleophilic attack on the electrophilic carbamate carbonyl, forcing the reagent to act exclusively in the tin-lithium exchange pathway.

  • Transmetalation (Selectivity Enhancement): After 15 minutes of stirring, add a transmetalating agent such as MgBr 2​⋅ OEt 2​ or ZnCl 2​ (0.45 mmol)[4].

    • Causality: Lithium carbanions are often too "hard" and reactive, leading to poor diastereoselectivity. Transmetalating to magnesium or zinc softens the nucleophile, drastically improving the diastereomeric ratio (up to 87:13) during aldehyde trapping.

  • Electrophilic Trapping: Introduce benzaldehyde (0.50 mmol) dropwise. Allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours[4].

  • Quenching & Validation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with diethyl ether, dry the combined organic phases over MgSO 4​ , and concentrate under reduced pressure.

    • Validation Step: Analyze the crude mixture via chiral HPLC. A successful run must demonstrate >97% enantiomeric excess (ee), confirming complete retention of configuration.

Therapeutic Application: Cholinesterase Inhibition

Beyond its role as a synthetic auxiliary, ethyl diethylcarbamate exhibits direct pharmacological activity. It functions as a reversible inhibitor of acetylcholinesterase (AChE), offering therapeutic potential in the management of neuromuscular disorders such as myasthenia gravis, a condition characterized by rapid muscle fatigue[1].

Mechanism of Action Diagram

G ACh Acetylcholine (ACh) Receptor Muscle Contraction ACh->Receptor Activates Receptors AChE Acetylcholinesterase ACh->AChE Degraded by AChE->Receptor Terminates Signal Inhibitor Ethyl Diethylcarbamate Inhibitor->AChE Inhibits MG Myasthenia Gravis Relief Inhibitor->MG Prolongs ACh Signal

Pathway of acetylcholinesterase inhibition by ethyl diethylcarbamate for myasthenia gravis.

Analytical Validation: RP-HPLC Profiling

To ensure the purity of ethyl diethylcarbamate during synthesis or to track its pharmacokinetics in biological matrices, a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is required[5].

Protocol 2: RP-HPLC Method for Purity and MS Compatibility

Objective: Quantify ethyl N,N-diethylcarbamate and resolve it from synthetic impurities (e.g., unreacted diethylamine). Self-Validating System: The method requires a system suitability check demonstrating a peak resolution ( Rs​ ) of >1.5 between the analyte and the nearest impurity before sample analysis can proceed.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC/UPLC system with a (3 µm particle size recommended for fast UPLC)[5].

    • Causality: The Newcrom R1 is specifically engineered with low silanol activity. This prevents the secondary ion-exchange interactions that typically cause severe peak tailing when analyzing nitrogen-containing carbamates.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (MeCN) and Water.

    • For Standard UV Detection: Add 0.1% Phosphoric acid as the aqueous modifier[5].

    • For LC-MS Applications:Critically , replace phosphoric acid with 0.1% Formic acid[5].

    • Causality: Phosphoric acid is non-volatile; introducing it into a mass spectrometer will cause rapid precipitation in the ionization source, leading to catastrophic signal suppression and hardware fouling. Formic acid provides the necessary protonation for positive electrospray ionization (ESI+) while maintaining complete volatility.

  • Elution & Monitoring: Run the system isocratically at a flow rate of 1.0 mL/min. Monitor the eluent via UV absorbance at 210 nm (due to the lack of an extended conjugated π -system in the aliphatic carbamate).

  • Validation: Inject a blank, followed by a known reference standard. Confirm that the retention time is stable across three consecutive injections (RSD <2.0% ) before analyzing synthetic batches or pharmacokinetic plasma samples.

References

  • Title: Carbamic acid, diethyl-, ethyl ester - SIELC Technologies Source: SIELC Technologies URL: [Link] (Index:[5])

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF a-ALKOXYSTANNANES AS PRECURSORS TO Source: Library and Archives Canada URL: [Link] (Index:[4])

  • Title: Ethyl diethylcarbamate | C7H15NO2 | CID 19083 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link] (Index:[3])

  • Title: Ethyl diethylcarbamate Quick enquiry Where to buy Suppliers range Source: UK Chemical Suppliers URL: [Link] (Index:[1])

Sources

Application

Application Note: The Role of Ethyl Diethylcarbamate (EDC) in Polymer Chemistry and Resin Production

Executive Summary Ethyl diethylcarbamate (EDC), structurally known as ethyl N,N-diethylcarbamate, is a highly stable, aprotic ester derivative of carbamic acid[1][2]. While historically utilized as a pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl diethylcarbamate (EDC), structurally known as ethyl N,N-diethylcarbamate, is a highly stable, aprotic ester derivative of carbamic acid[1][2]. While historically utilized as a pharmaceutical intermediate and model compound for hydrolysis kinetics[1], EDC has emerged as a specialized reagent in advanced polymer chemistry. Due to its unique balance of lipophilicity, high thermal stability, and strong dipole moment, EDC serves three critical functions in modern materials science:

  • An end-chain modifier for conjugated diene-vinyl aromatic hydrocarbon copolymers (synthetic tire rubbers)[3].

  • A plasticizing co-solvent in nonaqueous gel polymer electrolytes for lithium-ion batteries[4].

  • A model compound for studying the thermal degradation kinetics of fully substituted polyurethane linkages[5].

This application note details the mechanistic causality behind using EDC in these systems and provides self-validating protocols for its implementation in laboratory workflows.

Physicochemical Profile & Polymer Relevance

The efficacy of EDC in polymer matrices is dictated by its physical properties. Its high boiling point ensures it remains stable during the exothermic curing of resins, while its polar carbamate core facilitates strong dipole-dipole interactions with polymer backbones and inorganic fillers[2][6].

Table 1: Physicochemical Properties of Ethyl Diethylcarbamate (CAS: 3553-80-8)

PropertyValueRelevance to Polymer Chemistry
Molecular Formula C₇H₁₅NO₂Balance of a polar carbamate core and lipophilic ethyl groups[1].
Molecular Weight 145.20 g/mol Optimal steric size for diffusion into dense polymer matrices[7].
Boiling Point 174.5 °CEnsures thermal stability during high-temperature resin compounding[6][7].
Flash Point 59.3 °CDictates safety parameters during solvent blending and curing[6][7].
Density 0.937 g/cm³Highly miscible with standard organic co-solvents (e.g., EC, DMC)[6][7].

EDC as an End-Chain Modifier in Diene-Vinyl Copolymer Resins

Causality & Mechanism

In the production of high-performance tire resins (such as Styrene-Butadiene Rubber, SBR), achieving a homogeneous dispersion of silica or carbon black fillers is a primary bottleneck. Poor dispersion leads to the "Payne effect" (filler agglomeration), which increases tire rolling resistance.

EDC is utilized as an electrophilic modifier during the termination phase of anionic polymerization[3]. The living polymer carbanion (Poly-SBR-Li⁺) performs a nucleophilic acyl substitution on the carbonyl carbon of EDC. The ethoxide group is expelled as a leaving group, resulting in a polymer chain terminated with a highly polar N,N-diethylamide moiety. This terminal amide forms strong hydrogen bonds with the silanol (-OH) groups on silica fillers, drastically improving filler-polymer compatibility and reducing hysteresis.

Protocol: Anionic Polymerization End-Capping with EDC

Self-Validating System: The visual dissipation of the living anion color serves as an immediate indicator of reaction completion.

  • Polymerization : Synthesize the living SBR copolymer in a cyclohexane solvent using n-butyllithium as the initiator at 50 °C until complete monomer conversion is achieved.

  • Modification : Introduce a stoichiometric amount of EDC (1.0 to 1.2 molar equivalents relative to the active lithium initiator) into the sealed reactor[3].

  • Agitation & Reaction : Stir the mixture at 60 °C for 30 minutes. Validation Step: Observe the reaction mixture; successful end-capping is confirmed when the characteristic deep red/orange color of the living polystyryl/polybutadienyl lithium anion completely dissipates to a pale yellow or colorless state.

  • Quenching & Coagulation : Quench any residual active species with 1 mL of isopropanol. Coagulate the modified polymer resin by pouring it into an excess of methanol.

  • Analytical Validation : Dry the polymer under vacuum at 60 °C for 24 hours. Confirm the presence of the terminal amide group via FTIR spectroscopy by identifying the strong C=O stretching frequency at 1640–1650 cm⁻¹.

G A Living SBR Polymer (Poly-SBR-Li⁺) C Nucleophilic Acyl Substitution A->C B Ethyl Diethylcarbamate (EDC Modifier) B->C D Amide-Terminated SBR (Poly-SBR-CO-NEt₂) C->D - LiOEt E Strong Silica Filler Interaction D->E H-Bonding

Reaction pathway of EDC as an end-chain modifier in SBR polymer resin production.

EDC as a Plasticizing Co-Solvent in PVDF-Based Polymer Electrolytes

Causality & Mechanism

Polymer batteries require a matrix polymer—such as polyvinylidene fluoride (PVDF)—to hold the liquid electrolyte, preventing leakage while maintaining high ionic conductivity[4]. PVDF requires a solvent with a high dielectric constant to dissolve lithium salts, but the solvent must also swell the fluorinated polymer backbone without dissolving it entirely.

EDC is incorporated into the nonaqueous solvent blend because its ester/amine-like carbamate structure provides excellent dipole-dipole interactions with the -CH₂-CF₂- backbone of PVDF[4]. It acts as a plasticizer, embedding between PVDF chains to increase the free volume and promote the formation of an amorphous gel phase. This facilitates the rapid transport of Li⁺ ions while maintaining the mechanical integrity of the resin.

Protocol: Formulation of EDC-Enhanced PVDF Gel Polymer Electrolyte

Self-Validating System: The physical inversion test confirms the successful cross-linking of the polymer matrix.

  • Matrix Preparation : Weigh PVDF powder (Weight-average MW > 550,000) to constitute 3% by mass of the final electrolyte[4]. High molecular weight is strictly required to ensure sufficient mechanical chain entanglement for gelation.

  • Solvent Blending : Prepare a nonaqueous solvent mixture of Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and EDC in a 4:4:2 volume ratio[4].

  • Salt Dissolution : In an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), dissolve LiPF₆ to a concentration of 1.0 M into the solvent blend.

  • Swelling & Gelation : Gradually add the PVDF powder to the electrolyte solution. Heat the mixture to 60 °C under continuous magnetic stirring for 4 hours until a homogeneous, viscous, bubble-free solution forms.

  • Casting : Cast the solution onto a glass substrate or a polyolefin separator membrane using a doctor blade set to a 100 µm clearance.

  • Validation Step : Allow the cast film to cool to room temperature (25 °C) for 2 hours. Perform an inversion test by turning the casting plate upside down; the successful formation of a cross-linked gel is validated if the material does not flow or drip under gravity[4].

G A 1. Weigh PVDF Matrix (MW > 550,000) D 4. Heat to 60°C & Stir (Polymer Swelling) A->D B 2. Blend Solvents (EC : DMC : EDC) C 3. Dissolve LiPF₆ Salt (Argon Atmosphere) B->C C->D E 5. Cast & Cool (Gelation Validation) D->E

Step-by-step workflow for formulating EDC-enhanced PVDF gel polymer electrolytes.

EDC as a Model Compound for Polyurethane Thermal Degradation Kinetics

Causality & Mechanism

Understanding the thermal limits of polyurethane resins is vital for high-temperature aerospace and automotive coatings. Standard polyurethanes (synthesized from secondary amines or MDI) contain N-H bonds that undergo complex thermal unblocking (reverting to isocyanates and alcohols). Because EDC lacks an N-H bond, it cannot degrade via this standard pathway. Instead, it serves as a highly controlled baseline model for studying the purely thermal C-O and C-N bond scission (gas-phase elimination) of fully substituted urethane linkages[5]. Studies utilizing EDC isolate backbone stability from hydrogen-bonding effects, revealing that the rupture of the polymer backbone represents the highest energetic barrier in the degradation process[5].

Protocol: TGA/DSC Kinetic Analysis
  • Sample Preparation : Load 5.0 mg of purified EDC into an open alumina crucible.

  • Thermal Cycling : Run Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under a high-purity nitrogen atmosphere (flow rate 50 mL/min).

  • Heating Ramp : Apply a precise heating rate of 10 °C/min from 25 °C to 400 °C.

  • Validation Step : Analyze the derivative thermogravimetry (DTG) curve. The onset of mass loss (typically > 150 °C) correlates directly to the C-O bond scission[1]. The calculated activation free energy from the Arrhenius plot validates the thermodynamic parameters for the macroscopic polymer's thermal stability model[5].

References

  • Vulcanchem. "Diethylcarbamic acid - 24579-70-2 - Vulcanchem: Applications in Drug Development." Vulcanchem.
  • PubChem. "Ethyl diethylcarbamate | C7H15NO2 | CID 19083 - PubChem - NIH." National Institutes of Health.
  • Google Patents. "US9698444B2 - Nonaqueous electrolyte composition, nonaqueous electrolyte secondary battery, and method for manufacturing nonaqueous electrolyte secondary battery." Google Patents.
  • Google Patents. "CN102558442A - 改性的共轭二烯-乙烯基芳香烃共聚物以及制备其的方法 (Modified conjugated diene-vinyl aromatic hydrocarbon copolymers and preparation methods)." Google Patents.
  • ResearchGate. "Ab initio calculations of the gas-phase elimination kinetics of ethyl oxamate, ethyl oxanilate, and ethyl N,N-dimethyl oxamate." ResearchGate.
  • ChemNet. "3553-80-8 ethyl diethylcarbamate - CAS Database." ChemNet.
  • Alfa Chemistry. "CAS 3553-80-8 Ethyl diethylcarbamate." Alfa Chemistry.

Sources

Method

Advanced Application Note: Synthesis, Mechanisms, and API Integration of Ethyl Diethylcarbamate

Executive Summary Ethyl diethylcarbamate (CAS 3553-80-8), also known as diethyl urethane or ethyl N,N-diethylcarbamate, is a highly versatile building block in pharmaceutical development[1]. It serves a dual purpose in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl diethylcarbamate (CAS 3553-80-8), also known as diethyl urethane or ethyl N,N-diethylcarbamate, is a highly versatile building block in pharmaceutical development[1]. It serves a dual purpose in modern medicine: it functions as a direct Active Pharmaceutical Ingredient (API) with cholinesterase inhibitory properties for the management of myasthenia gravis[], and it acts as a critical intermediate in the synthesis of complex antiviral drugs, such as Toll-like receptor 7 (TLR7) agonists[3]. This application note provides a rigorous mechanistic breakdown and self-validating protocols for synthesizing and integrating this carbamate motif into API architectures.

Mechanistic Grounding: The Carbamate Motif in Drug Design

The strategic incorporation of the N,N-diethylcarbamate moiety into molecular architectures is driven by its unique physicochemical properties. Carbamates are stable esters of carbamic acid; they are more resistant to hydrolytic cleavage than standard esters, yet more metabolically labile than amides, making them ideal prodrug linkers or pharmacophores.

  • As an API Intermediate (Pharmacokinetics): Integrating ethyl diethylcarbamate derivatives into complex API backbones (such as sulfonimidoylpurinones) significantly enhances lipophilicity and membrane permeability[3]. This structural modification is essential for oral bioavailability in antiviral therapies targeting chronic Hepatitis B and C[3].

  • As a Direct Therapeutic (Pharmacodynamics): In the treatment of myasthenia gravis, the carbamate motif acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE)[]. The mechanism relies on the carbamylation of the catalytic serine residue within the AChE active site. This covalent modification is transient, temporarily preventing the rapid breakdown of acetylcholine, thereby enhancing neuromuscular transmission to combat muscle weakness[].

Quantitative Data: Synthetic Route Optimization

The synthesis of ethyl diethylcarbamate can be achieved through multiple pathways, each selected based on scale, atom economy, and available precursors.

Table 1: Quantitative Comparison of Ethyl Diethylcarbamate Synthetic Routes

Synthetic RoutePrimary ReagentsReaction ConditionsAverage YieldMechanistic Causality & Utility
Direct Amidation Diethylamine, Ethyl ChloroformateDCM, 0°C → RT, 4h>90%Rapid nucleophilic acyl substitution; ideal for scalable industrial API precursor synthesis.
Dealkylative Carbamylation Triethylamine, Ethyl ChloroformateBenzene, Reflux, 24h70–80%Quaternary ammonium intermediate formation followed by dealkylation[4]; useful when secondary amines are unavailable.
CO₂ Fixation Triethylamine, Ethanol, CO₂, Acetylene160°C, 5 MPa, 40h11–14%Phosgene/chloroformate-free green chemistry[5]; limited by low conversion rates and high-pressure requirements.

Experimental Protocols

Protocol A: De Novo Synthesis of Ethyl Diethylcarbamate via Direct Amidation

Rationale: This protocol utilizes direct amidation for maximum atom economy. The solvent-controlled system prevents the exothermic degradation of the chloroformate.

  • Preparation : In a dry, nitrogen-purged 500 mL round-bottom flask, dissolve 0.55 mol of diethylamine and 0.60 mol of triethylamine (acting as an acid scavenger) in 200 mL of anhydrous dichloromethane (DCM).

  • Addition : Cool the reaction mixture to 0°C using an ice-salt bath. Add 0.50 mol of ethyl chloroformate dropwise over 60 minutes via an addition funnel.

    • Causality: Strict temperature control (≤5°C) is critical to prevent the formation of symmetrical ureas and to control the highly exothermic nucleophilic acyl substitution.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC) : Monitor the disappearance of ethyl chloroformate via GC-MS or TLC (eluent: hexane/ethyl acetate 8:2) to validate reaction completion.

  • Workup : Quench the reaction with 100 mL of cold distilled water. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation (bp 174.5°C at 760 mmHg)[] to yield pure ethyl diethylcarbamate.

Protocol B: Integration into TLR7 Agonist API Backbones

Rationale: Ethyl diethylcarbamate derivatives are coupled to purinone cores to synthesize TLR7 agonists for viral infection prophylaxis and treatment[3].

  • Activation : Convert ethyl diethylcarbamate to its corresponding reactive intermediate (e.g., 2-[chlorocarbonyl(methyl)amino]ethyl N,N-diethylcarbamate)[3].

  • Coupling : Dissolve 1.0 eq of the target 6-amino-9-benzyl-8-oxo-purine intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of the diethylcarbamate derivative and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Heating : Stir the mixture at 80°C for 12 hours under an inert atmosphere.

    • Causality: Elevated temperatures are required to overcome the steric hindrance of the complex purinone core during the nucleophilic attack on the carbamate intermediate.

  • Isolation : Precipitate the product by adding the reaction mixture dropwise into ice-cold water. Filter the resulting solid and purify via preparative HPLC to isolate the final sulfonimidoylpurinone API.

Mandatory Visualizations

Workflow N1 Diethylamine + Ethyl Chloroformate N2 Ethyl Diethylcarbamate (CAS 3553-80-8) N1->N2 DCM, 0°C to RT Direct Amidation N4 TLR7 Agonist API (Antiviral) N2->N4 API Integration N3 Purinone Core Intermediate N3->N4 DIPEA, DMF, 80°C Coupling Reaction

Synthetic workflow from precursor amidation to final TLR7 agonist API integration.

Pathway N1 Ethyl Diethylcarbamate (Cholinesterase Inhibitor) N2 Acetylcholinesterase (AChE) Catalytic Serine Residue N1->N2 Binds Active Site N3 Carbamylated AChE (Transiently Inactive Enzyme) N2->N3 Covalent Modification N4 Accumulation of Acetylcholine at Neuromuscular Junction N3->N4 Prevents Hydrolysis N5 Enhanced Neuromuscular Transmission (Myasthenia Gravis Management) N4->N5 Receptor Hyperactivation

Mechanism of action for ethyl diethylcarbamate as an acetylcholinesterase inhibitor.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 19083, Ethyl diethylcarbamate." PubChem. URL:[Link]

  • European Patent Office . "7-SUBSTITUTED SULFONIMIDOYLPURINONE COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF VIRUS INFECTION." EP Patent. URL: [Link]

  • Chemistry Letters . "A Novel Synthesis of Dialkyl Carbonates from Carbon Dioxide, Alcohols, and tert-Amines Mediated by Acetylene." Oxford University Press. URL:[Link]

  • The Journal of Organic Chemistry . "Synthesis of dicyanoacetylene and dealkylative carbamylation mechanisms." ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Yield in Ethyl Diethylcarbamate Synthesis

Welcome to the technical support center for the synthesis of ethyl diethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl diethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maximize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethyl diethylcarbamate in a laboratory setting?

A1: The most prevalent and well-established method is the reaction of diethylamine with ethyl chloroformate. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic acyl substitution of the chloroformate with the amine.[1][2][3] A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3][4]

Q2: What are the primary factors that influence the yield of ethyl diethylcarbamate?

A2: Several factors critically impact the yield:

  • Reaction Temperature: This reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and decomposition of the starting materials and product.[5]

  • Rate of Addition: Slow, dropwise addition of ethyl chloroformate to the diethylamine solution helps to control the reaction temperature and minimize the formation of byproducts.[5]

  • Choice of Base: The base neutralizes the HCl byproduct. Common choices include aqueous sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine. The choice of base can influence the reaction rate and the formation of side products.[1][4]

  • Stoichiometry: Using a slight excess of diethylamine can help to ensure the complete consumption of the more expensive ethyl chloroformate and can also act as a base.

  • Solvent: A two-phase system (e.g., an organic solvent and water) is often used in Schotten-Baumann reactions to facilitate product separation.[1]

Q3: Are there any safer, phosgene-free alternatives for this synthesis?

A3: Yes, several phosgene-free routes are being explored to avoid the use of highly toxic phosgene and its derivatives like ethyl chloroformate. One promising alternative is the transesterification of diethyl carbonate with diethylamine, often requiring a catalyst.[6] Another approach involves the use of carbon dioxide as a C1 source in the presence of an alkylating agent and a suitable base.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of ethyl diethylcarbamate.

Issue Probable Cause(s) Corrective Action(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Ethyl Chloroformate: Presence of excess water, especially at higher pH, can lead to the decomposition of ethyl chloroformate into ethanol and CO2. 3. Loss of Product during Workup: Inefficient extraction or emulsion formation.1. Ensure Complete Reaction: Monitor the reaction progress using TLC or GC. If starting material remains, consider extending the reaction time at low temperature. 2. Minimize Hydrolysis: Use anhydrous solvents where possible. If using an aqueous base, maintain a controlled pH and temperature. Add the base concurrently with the ethyl chloroformate to avoid high local concentrations of hydroxide.[5] 3. Optimize Extraction: Use a suitable organic solvent (e.g., diethyl ether, dichloromethane). To break emulsions, add brine or a small amount of a different organic solvent. Perform multiple extractions to ensure complete recovery of the product.[8][9]
Formation of a White Precipitate (Solid Byproduct) 1. Diethylamine Hydrochloride: If a non-aqueous base like triethylamine is used, the hydrochloride salt of diethylamine will precipitate. 2. Quaternary Ammonium Salt: The tertiary amine product can react further with unreacted ethyl chloroformate or another alkylating agent to form a quaternary ammonium salt, which is often a solid.[7][10]1. Removal of Hydrochloride Salt: This can be removed by filtration if the product is soluble in the reaction solvent. Alternatively, during aqueous workup, the salt will partition into the aqueous layer. 2. Minimize Quaternary Salt Formation: Use a slight excess of diethylamine to ensure all the ethyl chloroformate reacts with the primary nucleophile. Maintain a low reaction temperature and add the ethyl chloroformate slowly.[10]
Product is Contaminated with Unreacted Starting Materials 1. Incomplete Reaction: As mentioned above. 2. Improper Stoichiometry: An excess of one reactant was used.1. Drive the Reaction to Completion: See "Low or No Product Yield." 2. Purification: Unreacted diethylamine (boiling point ~55 °C) and ethyl chloroformate (boiling point ~93 °C) can be removed from the higher-boiling ethyl diethylcarbamate (boiling point ~170 °C) by fractional distillation under reduced pressure.[11] A simple aqueous wash can also remove the more water-soluble diethylamine.
Product is an Off-Color or Dark Liquid Decomposition: The reaction may have overheated, leading to the thermal decomposition of the product or starting materials.[12]Strict Temperature Control: Ensure the reaction is maintained at the recommended low temperature throughout the addition of reagents. Use an efficient cooling bath (ice-salt or dry ice-acetone).

Experimental Protocols

Protocol 1: Synthesis of Ethyl Diethylcarbamate via Schotten-Baumann Conditions

This protocol details a standard laboratory procedure for the synthesis of ethyl diethylcarbamate.

Materials:

  • Diethylamine

  • Ethyl chloroformate

  • Sodium hydroxide (or triethylamine)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice-salt bath

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve diethylamine (1.1 equivalents) in diethyl ether. Cool the solution to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add ethyl chloroformate (1.0 equivalent) dropwise from the dropping funnel to the stirred diethylamine solution. Concurrently, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess diethylamine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl diethylcarbamate.

Visualizations

Reaction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Elimination & Neutralization Et2NH Diethylamine EtO(CO)Cl Ethyl Chloroformate Et2NH->EtO(CO)Cl Intermediate Tetrahedral Intermediate EtO(CO)Cl->Intermediate Product Ethyl Diethylcarbamate Intermediate->Product HCl HCl Intermediate->HCl Salt Salt (e.g., NaCl) + H2O HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Mechanism of ethyl diethylcarbamate synthesis.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time at Low Temp incomplete->extend_time end Yield Improved extend_time->end check_workup Review Workup Procedure complete->check_workup emulsion Emulsion Formed? check_workup->emulsion add_brine Add Brine / Change Solvent emulsion->add_brine Yes inefficient_extraction Inefficient Extraction? emulsion->inefficient_extraction No add_brine->end multiple_extractions Perform Multiple Extractions inefficient_extraction->multiple_extractions Yes hydrolysis Possible Hydrolysis of EtO(CO)Cl inefficient_extraction->hydrolysis No multiple_extractions->end control_pH_temp Control pH and Temperature hydrolysis->control_pH_temp control_pH_temp->end

Caption: Troubleshooting workflow for low yield.

Data Presentation

Parameter Condition Expected Outcome Reference
Reaction Temperature 0-5 °CMinimizes side reactions, good yield[5]
Reaction Temperature > 20 °CIncreased byproduct formation, lower yield[12]
Base Aqueous NaOHEffective HCl scavenger, good for large scale[5]
Base TriethylamineGood for anhydrous conditions, forms solid salt[4]
Purification Vacuum DistillationEffective for removing lower boiling point impurities[11]

References

  • Current time information in Gießen, DE. (n.d.). Google.
  • Lokey, S. (2017, March 7). Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-381).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Al-Hiari, Y. M. (2006). Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones. Asian Journal of Chemistry, 18(4), 2637-2642.
  • de Souza, R. O. M. A., et al. (2019). Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. Organic Process Research & Development, 23(11), 2497-2502.
  • Wang, J., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(4), 748.
  • de Souza, R. O. M. A., et al. (2019). Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. Request PDF.
  • D'Amico, J. J., & Campbell, C. C. (1962). New Carbamates and Related Compounds.
  • Hartman, W. W., & Brethen, M. R. (1931).
  • Qin, X., et al. (2012). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.
  • International Organisation of Vine and Wine. (2017).
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • CN108689891B - Synthesis method of quaternary ammonium salt - Google P
  • Finkelstein, M. (1966). US3264281A - Preparation of amides.
  • BenchChem. (2025). Assessing the Batch-to-Batch Consistency of Synthesized Ethyl (2-(furan-3-yl)ethyl)
  • Wyrębska, A., et al. (2022).
  • BenchChem. (2025).
  • Srihari, V., et al. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1139-1148.
  • Chemistry LibreTexts. (2019, June 5). 25.
  • BenchChem. (2025).
  • Li, Y., et al. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 13(12), 1835.
  • Tale, R. H., et al. (2010). Carbamate Synthesis Employing 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole Reagents. Organic Letters, 12(16), 3646-3649.
  • CN100349861C - Ethyl carbamate and its preparation method - Google P
  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin, 24(2), 342-348.
  • Sharma, A. K., et al. (2003). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 71(1), 129-137.
  • Tanimoto, H., et al. (2020).
  • Codex Alimentarius Commission. (2019).
  • Johnson, R. L. (1975). The thermal decomposition of ethyl chloroformate. International Journal of Chemical Kinetics, 7(5), 721-729.
  • Daly, N. J., & Heweston, G. M. (1980). The thermal decompositions of carbamates. IV. The ethyl N methyl carbamate system. International Journal of Chemical Kinetics, 12(7), 483-490.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). how to remove unreacted starting material from Diethyl 2-(2-oxopropyl)
  • Lachenmeier, D. W., & Sohnius, E.-M. (2008). Impact of Bourbon Continuous Column Operations on Ethyl Carbamate Levels. Journal of the Institute of Brewing, 114(4), 329-335.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Isopinocampheol.
  • Kálai, T., et al. (2000). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 5(12), 1244-1249.
  • Afarinkia, K., & Rees, C. W. (1994).
  • Zolfigol, M. A., et al. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. ARKIVOC, 2007(13), 83-91.
  • Lachenmeier, D. W., & Sohnius, E.-M. (2008). Impact of Bourbon Continuous Column Operations on Ethyl Carbamate Levels. Journal of the Institute of Brewing, 114(4), 329-335.
  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976).
  • Wang, Y., et al. (2020). Readily-fabricated supported MgO catalysts for efficient and green synthesis of diethyl carbonate from ethyl carbamate and ethanol. New Journal of Chemistry, 44(44), 19301-19308.

Sources

Optimization

Technical Support Center: Ethyl Diethylcarbamate Extraction &amp; Purification

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies for the extraction and purification of ethyl diethylca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies for the extraction and purification of ethyl diethylcarbamate.

Diagnostic Overview: Causality of Common Impurities

Ethyl diethylcarbamate is classically synthesized via the 1[1]. While the reaction is highly efficient, the crude mixture often contains several persistent impurities. Understanding the mechanistic origin of these impurities is critical for designing a self-validating extraction protocol.

  • Unreacted Diethylamine: Frequently used in excess as an acid scavenger or driven by stoichiometry. As a free base, it partitions readily into organic solvents if not properly ionized.

  • Ethanol: Originates from the hydrolysis of unreacted ethyl chloroformate during the aqueous quench.2 to form unstable ethyl carbonic acid, which rapidly decarboxylates into ethanol and carbon dioxide[2].

  • Triethylamine (if used): An auxiliary base used to neutralize the generated HCl. Like diethylamine, it remains in the organic phase if not sufficiently protonated.

  • Tetraethylurea: A common side-product. If the ethyl chloroformate contains phosgene impurities (a byproduct of its manufacture),3 to form diethylcarbamoyl chloride, which subsequently reacts with another equivalent of diethylamine to yield tetraethylurea[3].

Physicochemical Data for Extraction Optimization

To exploit phase partitioning, we must rely on the physicochemical properties of the target and its impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilitypKa (Conjugate Acid)
Ethyl diethylcarbamate 145.20~160LowN/A (Neutral)
Diethylamine 73.1455.5Miscible10.98
Ethanol 46.0778.4Miscible~16
Tetraethylurea 172.27210 - 215ModerateN/A (Neutral)
Ethyl chloroformate 108.5293.1Reacts (Hydrolyzes)N/A

Step-by-Step Troubleshooting Protocol

The following self-validating workflow ensures the systematic removal of impurities through targeted liquid-liquid extraction.

Step 1: Quenching and Initial Phase Separation

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add ice-cold water to quench unreacted ethyl chloroformate. Dilute with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Causality: Cold water minimizes the exothermic hydrolysis of ethyl chloroformate. The generated CO₂ must be allowed to vent. Ethanol and inorganic salts partition into the aqueous phase.

Step 2: Acidic Wash (Amine Removal)

  • Action: Wash the organic phase with 1M HCl (aqueous) until the pH of the aqueous wash is < 2.

  • Causality: Diethylamine (pKa 10.98) is quantitatively protonated at pH < 2, forming a highly polar hydrochloride salt that partitions exclusively into the aqueous phase.

  • Validation: Spot the organic phase on a TLC plate and stain with Ninhydrin. A lack of colored spots confirms the complete absence of free amines.

Step 3: Basic Wash (Acid Neutralization)

  • Action: Wash the organic phase with saturated aqueous NaHCO₃. Caution: Vent the separatory funnel frequently.

  • Causality: Neutralizes any residual HCl from the previous wash and removes acidic byproducts. The reaction generates CO₂ gas, necessitating careful venting to prevent pressure buildup.

Step 4: Brine Wash and Drying

  • Action: Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Causality: Brine reduces the solubility of water in the organic phase (salting-out effect), pulling residual water and trace ethanol out of the organic layer.

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Impurities) AddSolvent Add EtOAc & H2O Phase Separation Crude->AddSolvent Aq1 Aqueous Phase 1 (Salts, Ethanol) AddSolvent->Aq1 Discard Org1 Organic Phase 1 (Product, Amines, Organics) AddSolvent->Org1 Keep AcidWash Wash with 1M HCl (pH < 2) Org1->AcidWash Aq2 Aqueous Phase 2 (Amine Hydrochlorides) AcidWash->Aq2 Discard Org2 Organic Phase 2 (Product, Neutral Organics) AcidWash->Org2 Keep BaseWash Wash with Sat. NaHCO3 Org2->BaseWash Aq3 Aqueous Phase 3 (Neutralized Acids) BaseWash->Aq3 Discard Org3 Organic Phase 3 (Product, Trace H2O) BaseWash->Org3 Keep Dry Brine Wash & Dry (Na2SO4) Evaporate Solvent Org3->Dry Pure Ethyl Diethylcarbamate (+ possible Tetraethylurea) Dry->Pure

Caption: Step-by-step liquid-liquid extraction workflow for isolating ethyl diethylcarbamate.

Frequently Asked Questions (FAQs)

Q: Why is there a persistent ethanol peak in my NMR (~1.2 ppm and ~3.7 ppm) despite extensive rotary evaporation? A: Ethanol can form azeotropes with certain organic solvents or become trapped in the viscous carbamate oil. If ethanol persists after the brine wash, redissolve the product in a highly non-polar solvent like pentane or hexanes and wash it 3–5 times with distilled water. Ethanol partitions preferentially into water over non-polar solvents. Follow up with high vacuum (Schlenk line) drying for 12 hours.

Q: My product is contaminated with tetraethylurea. How do I remove it? A: Tetraethylurea is a neutral organic molecule; therefore, it will not be removed by acidic or basic aqueous washes. Because tetraethylurea has a significantly higher boiling point (~210 °C) compared to ethyl diethylcarbamate (~160 °C), the most effective self-validating method for separation is fractional vacuum distillation . Collect the fraction boiling at the corresponding reduced pressure for the carbamate, leaving the urea derivative in the distillation pot.

Q: Emulsions form during the 1M HCl wash. How can I break them? A: Emulsions in this system are typically caused by the surfactant-like properties of partially protonated amines or high concentrations of dissolved salts. To break the emulsion:

  • Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase.

  • Gently swirl the funnel instead of vigorously shaking it during subsequent washes.

  • Pass the emulsion through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion boundary.

References

  • Title:Synthesis of Ethyl diethylcarbamate and related compounds (The Journal of Organic Chemistry, 1957, Vol. 22 No. 10).
  • Title:Ethyl Chloroformate | Reagent for Organic Synthesis Source: BenchChem Technical Support URL
  • Title:Various Approaches for the Synthesis of Organic Carbamates (Current Organic Synthesis, 2007)

Sources

Troubleshooting

Minimizing byproduct formation in ethyl diethylcarbamate amidation reactions

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the amidation of ethyl diethylcarbamate (CAS 3553-80-8)[].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the amidation of ethyl diethylcarbamate (CAS 3553-80-8)[]. Whether you are converting this carbamate into an N,N-diethylamide via organometallic addition or synthesizing unsymmetrical ureas via amine substitution, controlling chemoselectivity and minimizing byproduct formation is critical.

Below, you will find a mechanistic overview, a troubleshooting FAQ, quantitative reaction data, and a self-validating experimental protocol.

Mechanistic Overview: Amidation via Organometallic Addition

G A Ethyl Diethylcarbamate (Starting Material) B Organometallic Attack (R-MgX) A->B Nucleophilic Addition C Tetrahedral Intermediate (Stable at -78°C) B->C Cryogenic Conditions D N,N-Diethylamide (Target Product) C->D Acidic Quench at -78°C E Ketone Intermediate (Premature Collapse) C->E Warming before Quench F Tertiary Alcohol (Over-addition Byproduct) E->F 2nd Eq. R-MgX (Unwanted)

Fig 1: Mechanistic pathway of ethyl diethylcarbamate amidation and byproduct formation.

Troubleshooting Guide & FAQs

Q1: During the conversion of ethyl diethylcarbamate to N,N-diethylamides using Grignard reagents, I am isolating significant amounts of tertiary alcohol. How do I prevent this? Causality: The amidation of carbamates via Grignard addition proceeds through a tetrahedral intermediate[2]. If the reaction temperature rises above -50 °C before the reaction is quenched, this intermediate collapses, ejecting the ethoxide leaving group to form a highly electrophilic ketone. This ketone rapidly consumes a second equivalent of the Grignard reagent, yielding a tertiary alcohol byproduct. Solution: Maintain strict cryogenic conditions (-78 °C) throughout the addition phase. More importantly, the reaction must be quenched with a proton source (e.g., saturated aqueous NH₄Cl) while still at -78 °C. This traps the tetrahedral intermediate, forcing it to collapse into the desired amide only after the excess Grignard reagent has been safely destroyed.

Q2: I am trying to synthesize an unsymmetrical urea by reacting ethyl diethylcarbamate with a primary aliphatic amine, but I am observing N-ethylated amine byproducts. What is causing this? Causality: Ethyl diethylcarbamate possesses two potential sites for nucleophilic attack: the hard carbonyl carbon (leading to the desired urea) and the soft sp³ carbon of the ethyl ester group. Under prolonged thermal heating without a catalyst, aliphatic amines can act as nucleophiles in an Sₙ2 reaction at the ethyl group, leading to N-alkylation and the formation of tertiary amine byproducts[3]. Solution: Shift the reaction mechanism from thermal substitution to catalytic activation. Utilizing a Lewis acid catalyst such as Zr(IV) enhances the electrophilicity of the carbonyl carbon[4]. This kinetically favors the formation of the tetrahedral intermediate at the carbonyl center, completely suppressing the Sₙ2 N-alkylation pathway.

Q3: My isolated yield of the target amide is low, and I recover a large amount of unreacted ethyl diethylcarbamate. Should I increase the equivalents of the organometallic reagent? Causality: No. Increasing the equivalents of the organometallic reagent will only increase the risk of over-addition if the temperature control fluctuates. Ethyl diethylcarbamate is inherently less electrophilic than a standard ester because the lone pair on the diethylamine nitrogen donates electron density into the carbonyl system via resonance. Solution: Instead of increasing the nucleophile concentration, activate the electrophile. Pre-complexing the ethyl diethylcarbamate with a mild Lewis acid prior to Grignard addition will coordinate the carbonyl oxygen, pulling electron density away from the carbon and facilitating nucleophilic attack at lower temperatures.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the product distribution when reacting ethyl diethylcarbamate with Phenylmagnesium Bromide (PhMgBr) under varying conditions.

Temperature ProfilePhMgBr (Eq.)AdditiveYield: Target AmideYield: Tertiary AlcoholUnreacted Carbamate
20 °C (Room Temp)2.0None15%75%10%
-78 °C 20 °C (Premature warm)1.5None45%40%15%
-78 °C (Quenched cold)1.1None88%< 2%10%
-78 °C (Quenched cold)1.1ZrCl₄ (10 mol%)96% < 1% 3%
Self-Validating Experimental Protocol: Synthesis of N,N-Diethylamides

This protocol utilizes a self-validating methodology to ensure the chemoselective conversion of ethyl diethylcarbamate to an amide while suppressing tertiary alcohol formation.

Step 1: System Purge & Preparation Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon three times. Validation Checkpoint: The flask must be cool to the touch, and a positive pressure of Argon must be visibly bubbling through the oil bubbler before proceeding.

Step 2: Substrate Loading Dissolve 1.0 mmol of ethyl diethylcarbamate in 10 mL of anhydrous THF. Validation Checkpoint: The solution must remain completely clear and colorless. Any turbidity indicates moisture contamination, which will prematurely destroy the Grignard reagent.

Step 3: Cryogenic Cooling Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Validation Checkpoint: Do not proceed until the internal temperature stabilizes at -75 °C.

Step 4: Nucleophile Addition Add 1.1 equivalents of the Grignard reagent dropwise over 15 minutes using a syringe pump. Validation Checkpoint: The internal temperature must not rise above -70 °C during the addition. A transient color change (often pale yellow) may appear and dissipate, indicating the formation of the tetrahedral intermediate.

Step 5: Cryo-Quenching (Critical Step) While the flask is still submerged in the -78 °C bath, rapidly inject 5 mL of saturated aqueous NH₄Cl. Validation Checkpoint: The immediate formation of a white precipitate (magnesium salts) confirms the destruction of the excess Grignard reagent and the successful trapping of the tetrahedral intermediate prior to collapse.

Step 6: Workup & Isolation Remove the cooling bath and allow the mixture to warm to 20 °C. Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Validation Checkpoint: TLC analysis (Hexanes:EtOAc 3:1) should reveal a single new product spot with an R_f lower than the starting carbamate, and an absence of highly polar baseline material (which would indicate over-addition to the tertiary alcohol).

References
  • CAS 3553-80-8 (Ethyl diethylcarbamate). BOC Sciences.
  • Amidation through carbamates. ResearchGate.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Novel Synthesis of Carbamic Ester from Carbon Dioxide. Oxford Academic (OUP).

Sources

Optimization

Technical Support Center: Scaling Up Ethyl Diethylcarbamate Production

Welcome to the Process Chemistry Support Center. As drug development transitions from benchtop discovery to pre-commercial manufacturing, scaling up carbamate synthesis presents unique thermodynamic and engineering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development transitions from benchtop discovery to pre-commercial manufacturing, scaling up carbamate synthesis presents unique thermodynamic and engineering challenges. This guide is designed for researchers and process engineers to troubleshoot the pilot-scale production of ethyl diethylcarbamate, ensuring safety, high yield, and batch-to-batch reproducibility.

Part 1: Process Chemistry & Route Selection (FAQ)

Q: What is the most scalable synthetic route for ethyl diethylcarbamate production? A: For pilot-scale production, the direct carbamoylation of diethylamine using ethyl chloroformate under Schotten-Baumann conditions (using aqueous NaOH as a base) is the industry standard. While alternative green chemistry routes utilizing carbon dioxide, diethylamine, and tetraethyl orthocarbonate exist, they require high-pressure reactors (e.g., 40 atm) and extended reaction times (up to 45 hours) to achieve optimal yields[1]. The ethyl chloroformate route, while highly exothermic, offers rapid kinetics and high atom economy suitable for high-throughput pilot plant operations[2].

Q: Why use aqueous sodium hydroxide instead of triethylamine (TEA) as the acid scavenger in scale-up? A: Laboratory-scale preparations often utilize excess triethylamine in organic solvents like benzene[2]. However, on a pilot scale, TEA generates bulky triethylamine hydrochloride salts that precipitate out of solution. This severely increases fluid viscosity, leading to poor heat transfer and localized hot spots. Transitioning to aqueous NaOH creates a biphasic liquid-liquid system. The byproduct (NaCl) remains dissolved in the aqueous phase, maintaining low viscosity and allowing for continuous agitation and efficient heat dissipation[3].

Part 2: Pilot Plant Troubleshooting & Safety (Q&A)

Q: We are observing significant yield drops and impurity formation when scaling from 1 L to 50 L. What is causing this? A: This is a classic heat-transfer limitation. The reaction between diethylamine and ethyl chloroformate is highly exothermic. In a 50 L reactor, the surface-area-to-volume ratio is significantly lower than in a 1 L flask. If the exotherm is not controlled, localized temperature spikes cause the ethyl chloroformate to hydrolyze into ethanol, carbon dioxide, and HCl, consuming the reagent before it can react with the amine[4]. Solution: Implement a semi-batch addition strategy. Feed the ethyl chloroformate slowly via a subsurface dip tube into the pre-cooled amine/NaOH mixture, maintaining the internal temperature strictly below 20 °C.

Q: Phase separation during the workup is taking hours and forming an emulsion. How can we resolve this? A: Emulsions in carbamate syntheses usually result from unreacted secondary amines acting as weak surfactants or from a lack of ionic strength in the aqueous layer. Solution: Add brine (saturated NaCl) to the aqueous phase to increase its density and ionic strength (the "salting-out" effect). Ensure the pH of the aqueous layer is adjusted to ~2-3 using dilute HCl during the final wash. This protonates any unreacted diethylamine, partitioning it entirely into the aqueous phase and instantly breaking the emulsion.

Part 3: Quantitative Data & Scale-Up Parameters

The following table summarizes the physical properties of Ethyl Diethylcarbamate (CAS: 3553-80-8) and their direct implications on pilot plant engineering.

ParameterValueCausality / Scale-Up Implication
Density 0.937 g/cm³[5]Lighter than the aqueous brine phase; will form the upper layer during phase separation.
Boiling Point (760 mmHg) 174.5 °C[5]High thermal stress if distilled at atmospheric pressure; risks product degradation.
Boiling Point (13 mmHg) 60.8–61.2 °C[1]Vacuum distillation is mandatory to purify the product safely without thermal decomposition.
Flash Point 59.3 °C[5]Requires explosion-proof pilot plant equipment and strict static grounding protocols.

Part 4: Step-by-Step Methodology

Protocol: Pilot-Scale Biphasic Synthesis of Ethyl Diethylcarbamate

Note: This protocol is designed as a self-validating system to ensure process control at every stage.

  • Reactor Preparation: Purge a 100 L glass-lined jacketed Continuous Stirred-Tank Reactor (CSTR) with N₂. Charge with 20 L of deionized water and 4.0 kg (100 mol) of NaOH. Stir until dissolved and cool the solution to 5 °C.

  • Amine Charging: Add 7.3 kg (100 mol) of diethylamine to the aqueous NaOH.

    • Self-Validation Check: Measure the pH. If it drops below 12, the base is insufficient to neutralize the upcoming HCl generation, indicating a raw material charging error.

  • Reagent Dosing: Begin the slow addition of 10.8 kg (100 mol) of ethyl chloroformate via a metering pump. Maintain jacket cooling to keep the internal temperature between 10 °C and 20 °C.

    • Causality: Strictly controlling the feed rate prevents thermal runaway and minimizes the side-reaction of chloroformate hydrolysis[4].

  • Phase Separation: Stop agitation after 2 hours of post-addition stirring. Allow 30 minutes for settling. Drain the lower aqueous phase (containing NaCl and water) from the bottom valve.

  • Washing: Wash the upper organic layer (crude ethyl diethylcarbamate) with 10 L of 1 M HCl, followed by 10 L of saturated brine.

    • Causality: The acid wash removes trace unreacted diethylamine by converting it to a water-soluble hydrochloride salt, ensuring high-purity product prior to distillation.

  • Distillation: Transfer the washed organic phase to a vacuum distillation unit.

    • Self-Validation Check: Collect the main product fraction strictly at 60.8–61.2 °C under a vacuum of 13 mmHg[1]. Any distillate collected outside this range indicates solvent carryover or byproduct formation.

Part 5: Process Workflow Visualization

PilotScaleWorkflow N1 Diethylamine + Ethyl Chloroformate N3 Jacketed CSTR (Temp < 20°C) N1->N3 Controlled Dosing N2 Aqueous NaOH (Acid Scavenger) N2->N3 Bulk Charge N4 Phase Separation N3->N4 Crude Biphasic Mixture N5 Aqueous Wash (1M HCl + Brine) N4->N5 Organic Layer N6 Vacuum Distillation (13 mmHg) N5->N6 Washed Organics N7 Ethyl Diethylcarbamate (Pure Product) N6->N7 bp 60.8-61.2°C

Pilot plant workflow for the biphasic synthesis and purification of ethyl diethylcarbamate.

References

  • The Journal of Organic Chemistry 1957 Volume 22 No 10, dss.go.th, 2

  • Novel Synthesis of Carbamic Ester from Carbon Dioxide, Amine, and Ortho Ester, oup.com, 1

  • Ethyl N,N-Diethylcarbamate 3553-80-8, guidechem.com, 5

  • Pilot Plant Scale-Up Services, arborpharmchem.com, 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution, acs.org, 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Diethylcarbamazine in Varied Solvent Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of how different solvent systems impact the efficacy of Diethylcarbamazine (DEC), a cornerstone anthelmintic agent....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of how different solvent systems impact the efficacy of Diethylcarbamazine (DEC), a cornerstone anthelmintic agent. As the term "ethyl diethylcarbamate" is not standard, this guide focuses on the closely related and clinically crucial compound, Diethylcarbamazine, used in treating lymphatic filariasis and other parasitic infections.[1] The principles discussed herein offer broad applicability to understanding solvent effects on other carbamate-containing active pharmaceutical ingredients (APIs).

The choice of a solvent or solvent system in a drug formulation is not merely about dissolution; it is a critical determinant of the drug's stability, bioavailability, and ultimately, its therapeutic efficacy.[2] For a drug like DEC, which must reach systemic circulation to target parasites, the formulation vehicle dictates the rate and extent of its absorption.

Physicochemical Properties of Diethylcarbamazine Citrate (DEC)

Understanding the inherent properties of DEC is fundamental to selecting an appropriate solvent system. DEC is typically used as a citrate salt, which significantly influences its solubility.[3]

Key Properties:

  • Molecular Formula: C₁₀H₂₁N₃O (base), C₁₆H₂₉N₃O₈ (citrate salt)[4]

  • Molar Mass: 199.30 g/mol (base)[1]

  • Appearance: White, crystalline, slightly hygroscopic powder.[3]

  • Melting Point: 135-143°C (citrate salt)[3][4]

  • LogP (XLogP3): 0.3 (a measure of lipophilicity)[5]

The solubility of DEC citrate is a key factor in formulation design. Its high water solubility makes aqueous-based oral solutions and syrups feasible, while its solubility in ethanol allows for the exploration of hydro-alcoholic systems.

Solvent Solubility of DEC Citrate Implication for Formulation
Water Very soluble (>75% at 20°C)[3][6]Ideal for immediate-release oral solutions, syrups, and aqueous injections. High solubility promotes rapid dissolution.
Ethanol (96%) Soluble[3][4]Useful as a co-solvent in oral solutions to improve stability or modify taste. Also relevant for topical formulations where enhanced skin penetration may be desired.[7]
Dimethyl Sulfoxide (DMSO) ≥76.6 mg/mL[8]Primarily used in in vitro experimental and research settings as a stock solution solvent.[9]
Acetone Practically insoluble[3][4]Not a suitable solvent for creating DEC formulations.

The Role of Solvent Systems in DEC Bioavailability and Efficacy

The primary route of administration for DEC is oral.[1] Its efficacy is therefore directly linked to its absorption from the gastrointestinal (GI) tract. The solvent system of an oral formulation can significantly influence this process.[10]

Mechanism of Action: DEC's efficacy stems from its ability to immobilize microfilariae (the larval stage of filarial worms) and make them more susceptible to the host's immune system.[1][11][12] It is an inhibitor of arachidonic acid metabolism in the parasites.[1][13] To exert this effect, the drug must be absorbed into the bloodstream and distributed throughout the body.[12]

Aqueous Systems (e.g., Syrups, Solutions):

  • Advantages: Due to DEC citrate's high water solubility, aqueous solutions offer rapid and complete dissolution of the drug, which is the first step toward absorption.[2] This can lead to fast onset of action.

  • Considerations: The stability of the drug in an aqueous environment over the product's shelf-life must be considered. The pH of the solution is also critical, as it can affect both drug stability and renal clearance. An alkaline urine pH can decrease the renal clearance of DEC, potentially increasing its toxicity.[11][12]

Hydro-alcoholic Systems:

  • Advantages: The inclusion of a co-solvent like ethanol can sometimes enhance the solubility of excipients or improve the product's microbial stability. In some cases, co-solvents can influence the drug's interaction with the GI membrane, potentially affecting absorption rates.[14]

  • Considerations: The concentration of ethanol must be carefully controlled, especially in pediatric formulations. High concentrations of certain co-solvents can alter water flux in the intestine, which may impact drug absorption.[10]

Advanced Delivery Systems (Lipid-Based and Polymeric Formulations): While traditional DEC formulations are effective, research into advanced delivery systems aims to improve lymphatic targeting, sustain release, and reduce side effects.[15][16]

  • Solid Lipid Nanoparticles (SLNs): These systems encapsulate hydrophilic drugs like DEC in a lipid matrix. This approach has been shown to increase the amount of drug reaching the lymphatic system by as much as 4.5-fold in preclinical models.[16] The "solvent" here is the lipid carrier itself.

  • Polymeric Microparticles: Using biodegradable polymers like alginate and chitosan, microparticles can be created to provide sustained release of DEC.[15] This could reduce dosing frequency and improve patient compliance.[15][16] The solvent systems used during the fabrication of these particles (e.g., water, dichloromethane) are critical to achieving the desired particle size and drug entrapment efficiency.[16]

The following diagram illustrates the workflow for selecting a solvent system during the formulation development of a drug like DEC.

G API API Characterization (DEC Citrate) Sol Solubility Screening (Water, Ethanol, etc.) API->Sol Stab Solution Stability (pH, Temp) Sol->Stab SS Select Solvent System (Aqueous vs. Lipid vs. Polymer) Stab->SS Inform TDP Define Target Drug Product Profile (e.g., Oral Liquid, Tablet) TDP->SS Exc Excipient Compatibility SS->Exc IV In Vitro Testing (Dissolution, Release Rate) Exc->IV Proceed to IVV In Vivo Testing (Bioavailability, PK/PD) IV->IVV Tox Toxicology & Safety Assessment IVV->Tox

Caption: Workflow for solvent system selection in drug development.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of DEC in different solvent systems, standardized in vitro and in vivo studies are essential.

This experiment compares the rate at which DEC is released from different liquid formulations into a dissolution medium, simulating the GI tract.

Objective: To determine the dissolution profile of DEC from an aqueous solution vs. a novel hydro-alcoholic or lipid-based formulation.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate stomach acid), maintained at 37 ± 0.5°C.

  • Procedure: a. Add a volume of the DEC formulation equivalent to a 100 mg dose into the dissolution vessel. b. Begin paddle rotation at 50 RPM. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: a. Filter the samples. b. Analyze the concentration of DEC in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.[17][18][19][20] c. Plot the percentage of drug dissolved against time to generate a dissolution profile for each formulation.

This study measures the rate and extent to which DEC from different formulations reaches the systemic circulation in an animal model.

Objective: To compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of DEC after oral administration of different formulations.

Methodology:

  • Subjects: Healthy adult subjects or a suitable animal model (e.g., rats).[21]

  • Study Design: A single-dose, two-treatment crossover design is recommended.[21] This means each subject receives both formulations with a "washout" period in between.

  • Procedure: a. Subjects are administered a single dose of either the reference formulation (e.g., aqueous solution) or the test formulation. Studies should be conducted in the fed state, as this reflects clinical recommendations.[21] b. Collect blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours post-dose). c. Separate plasma from the blood samples and store frozen until analysis.

  • Analysis: a. Extract DEC from the plasma samples. A common method is solid-phase extraction.[17] b. Quantify the concentration of DEC in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for high sensitivity and selectivity.[17] c. Calculate pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.
    • Tmax: Time to reach Cmax.
    • AUC (Area Under the Curve): Total drug exposure over time. d. Compare these parameters between the two formulations to assess relative bioavailability.

The diagram below illustrates how different solvent systems can influence the path of an orally administered drug to its target.

G cluster_0 Formulation cluster_1 GI Tract cluster_2 Absorption Barrier cluster_3 Systemic Circulation F1 Formulation A (Aqueous Solution) D1 Rapid Dissolution in GI Fluids F1->D1 F2 Formulation B (Lipid-Based System) D2 Forms Micelles/ Emulsion F2->D2 A1 Direct Absorption (Aqueous Diffusion) D1->A1 A2 Lipid-Mediated Transport (Lymphatic Uptake) D2->A2 Bio Bioavailability & Therapeutic Effect A1->Bio Pathway 1 A2->Bio Pathway 2

Sources

Comparative

A Senior Application Scientist's Guide to Greener Synthesis: Benchmarking Ethyl Diethylcarbamate Pathways

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of "green" methodologies is no longer a niche interest but a fundamental pillar of responsible and economically sound process development. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of "green" methodologies is no longer a niche interest but a fundamental pillar of responsible and economically sound process development. Ethyl diethylcarbamate, a key building block in numerous synthetic endeavors, provides a compelling case study for evaluating traditional versus modern synthetic routes through the lens of green chemistry. This guide offers an in-depth, objective comparison of three distinct pathways to ethyl diethylcarbamate, providing the experimental data and critical analysis necessary for researchers, scientists, and drug development professionals to make informed, sustainable choices.

The Principles of Green Chemistry: A Quick Primer

Before delving into the specific synthetic pathways, it is crucial to ground our analysis in the core tenets of green chemistry. These principles, which include maximizing atom economy , minimizing waste (quantified by metrics like the E-factor and Process Mass Intensity ), and using less hazardous substances, provide a framework for our comparative assessment. Our goal is to move beyond mere reaction yield and consider the holistic efficiency and environmental impact of each process.

Pathway 1: The Traditional Route - Reaction of Diethylamine with Ethyl Chloroformate

This classical approach is a variation of the highly scrutinized phosgene-based synthesis of carbamates. By using ethyl chloroformate, a derivative of phosgene, the direct handling of the extremely toxic phosgene gas is avoided. However, as we will see, significant green chemistry concerns remain.

Reaction Scheme:

(C₂H₅)₂NH + ClCOOC₂H₅ → (C₂H₅)₂NCOOC₂H₅ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Adapted from a similar synthesis[1][2]):
  • To a stirred solution of diethylamine (73.1 g, 1.0 mol) and triethylamine (101.2 g, 1.0 mol) in 500 mL of toluene at 0-5 °C, slowly add ethyl chloroformate (108.5 g, 1.0 mol).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the triethylamine hydrochloride salt and wash the filter cake with toluene.

  • Wash the combined filtrate with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl diethylcarbamate. (Assumed yield for calculations: 90%)

Pathway 2: The Diethyl Carbonate Route - A Phosgene-Free Alternative

This pathway represents a significant step towards a greener synthesis by replacing the hazardous ethyl chloroformate with the much less toxic diethyl carbonate. Diethyl carbonate itself can be produced via greener methods, further enhancing the overall sustainability of this route.

Reaction Scheme:

(C₂H₅)₂NH + (C₂H₅O)₂CO → (C₂H₅)₂NCOOC₂H₅ + C₂H₅OH

This reaction often requires a catalyst and elevated temperatures to proceed efficiently.

Experimental Protocol (Hypothetical, based on similar aminolysis of carbonates):
  • A high-pressure reactor is charged with diethylamine (73.1 g, 1.0 mol), diethyl carbonate (118.1 g, 1.0 mol), and a suitable catalyst (e.g., 5 mol% sodium ethoxide).

  • The reactor is sealed and heated to 150 °C for 8 hours.

  • After cooling, the catalyst is neutralized or removed by filtration.

  • The excess diethyl carbonate and the ethanol byproduct are removed by distillation.

  • The remaining crude ethyl diethylcarbamate is purified by vacuum distillation. (Assumed yield for calculations: 85%)

Pathway 3: The Direct CO₂ Route - The Frontier of Green Synthesis

This approach utilizes carbon dioxide, an abundant, non-toxic, and renewable C1 feedstock, directly in the synthesis. This pathway is at the forefront of green chemistry research and offers the potential for the most sustainable production of ethyl diethylcarbamate.

Reaction Scheme:

(C₂H₅)₂NH + C₂H₅OH + CO₂ --(Catalyst/Dehydrating Agent)--> (C₂H₅)₂NCOOC₂H₅ + H₂O

This reaction requires a sophisticated catalytic system and often a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol (Conceptual, based on recent literature for similar carbamate syntheses):
  • A high-pressure autoclave is charged with diethylamine (73.1 g, 1.0 mol), ethanol (200 mL), a catalyst (e.g., a ceria-based catalyst), and a dehydrating agent (e.g., 2,2-dimethoxypropane).

  • The reactor is pressurized with CO₂ (50 bar) and heated to 180 °C for 24 hours.

  • After cooling and venting the excess CO₂, the solid catalyst is filtered off.

  • The solvent and byproducts from the dehydrating agent are removed by distillation.

  • The crude ethyl diethylcarbamate is purified by vacuum distillation. (Assumed yield for calculations: 75%)

Quantitative Green Chemistry Assessment

To objectively compare these pathways, we will calculate three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).

MetricPathway 1: Ethyl ChloroformatePathway 2: Diethyl CarbonatePathway 3: Direct CO₂
Atom Economy 78.5%73.6%88.5%
E-Factor (estimated) ~5-10~2-5~1-3
Process Mass Intensity (PMI) (estimated) >10~5-8~3-6

Note: The E-Factor and PMI values are estimates based on typical lab-scale procedures and would be lower in optimized industrial processes. However, the relative ranking is expected to remain the same.

Visualizing the Synthetic Pathways

cluster_1 Pathway 1: Ethyl Chloroformate cluster_2 Pathway 2: Diethyl Carbonate cluster_3 Pathway 3: Direct CO₂ a1 Diethylamine a3 Ethyl Diethylcarbamate a1->a3 a2 Ethyl Chloroformate a2->a3 a4 HCl a3->a4 b1 Diethylamine b3 Ethyl Diethylcarbamate b1->b3 b2 Diethyl Carbonate b2->b3 b4 Ethanol b3->b4 c1 Diethylamine c4 Ethyl Diethylcarbamate c1->c4 c2 Ethanol c2->c4 c3 CO₂ c3->c4 c5 H₂O c4->c5

Caption: Reaction schemes for the three synthesis pathways of ethyl diethylcarbamate.

Causality Behind Experimental Choices and In-Depth Analysis

Pathway 1 (Ethyl Chloroformate): This method is a legacy from an era where yield and reaction speed were the primary drivers. The use of a highly reactive electrophile like ethyl chloroformate ensures a fast and often high-yielding reaction. The addition of a base like triethylamine is a necessity to scavenge the corrosive HCl byproduct, which would otherwise protonate the starting amine, halting the reaction. However, this creates a stoichiometric amount of salt waste, which significantly lowers the atom economy and increases the E-factor and PMI. The toxicity of ethyl chloroformate, while less severe than phosgene, is still a major drawback.

Pathway 2 (Diethyl Carbonate): The choice of diethyl carbonate is a deliberate move towards a less hazardous starting material. The trade-off is reduced reactivity, necessitating the use of a catalyst and higher temperatures. This increased energy input is a negative from a green chemistry perspective, but the significant reduction in toxicity and corrosive byproducts often makes it a worthwhile compromise. The generation of ethanol as a byproduct is more benign than HCl, and it can potentially be recycled.

Pathway 3 (Direct CO₂): This pathway is the embodiment of green chemistry principles. The use of CO₂ as a C1 source is highly desirable due to its abundance, low cost, and non-toxicity. The primary challenge lies in the kinetic stability of CO₂, requiring advanced catalytic systems and often dehydrating agents to overcome the unfavorable thermodynamics and remove the water byproduct. While the atom economy is the highest, the current technological maturity of this pathway is lower than the others, often resulting in lower yields and requiring more complex reaction setups. However, ongoing research in catalysis is rapidly making this route more viable.

Conclusion: A Clear Trajectory Towards Greener Synthesis

The benchmarking of these three pathways clearly illustrates the evolution of chemical synthesis towards more sustainable practices. While the ethyl chloroformate route offers high yields, its poor atom economy and the hazardous nature of the reagents make it an undesirable choice from a modern perspective. The diethyl carbonate pathway presents a significant improvement in terms of safety and waste reduction. The direct utilization of carbon dioxide represents the ideal "green" route, and while it currently faces challenges in terms of catalytic efficiency and yield, it is undoubtedly the future of sustainable ethyl diethylcarbamate production.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, and available technology. However, a thorough understanding of the green chemistry implications of each pathway, as provided in this guide, is essential for making responsible and forward-thinking decisions that align with the principles of sustainable science.

References

  • Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. doi:10.15227/orgsyn.011.0046 [Link]

Validation

Comparative toxicity of ethyl diethylcarbamate versus other carbamate esters

Title: Comparative Toxicity Profile: Ethyl Diethylcarbamate vs. Alternative Carbamate Esters Introduction Carbamate esters represent a structurally diverse class of chemicals derived from carbamic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity Profile: Ethyl Diethylcarbamate vs. Alternative Carbamate Esters

Introduction Carbamate esters represent a structurally diverse class of chemicals derived from carbamic acid. Their toxicological profiles are highly dependent on their substitution patterns. N-methyl carbamates, such as carbofuran, are potent neurotoxins widely used as agricultural pesticides[1]. Unsubstituted carbamates, notably ethyl carbamate (urethane), are recognized genotoxins and carcinogens[2]. In contrast, ethyl diethylcarbamate (CAS 3553-80-8, CID 19083) is an N,N-disubstituted carbamate that exhibits a distinct and comparatively moderate toxicity profile[3],[4]. This guide provides a comprehensive, objective comparison of ethyl diethylcarbamate against other carbamate esters, detailing the mechanistic causality behind their divergent toxicities and outlining self-validating experimental protocols for comparative screening.

Mechanistic Divergence in Carbamate Toxicity

The toxicity of carbamate esters is not uniform; it is strictly dictated by steric interactions and metabolic fate[5].

  • AChE Inhibition (N-Methyl Carbamates): Compounds like carbofuran cause reversible carbamylation of the acetylcholinesterase (AChE) enzyme[1]. The N-methyl group provides an optimal steric fit for the enzyme's active site, leading to the accumulation of acetylcholine at neuroeffector junctions, resulting in severe acute neurotoxicity[1].

  • Genotoxicity (Ethyl Carbamate): Lacking N-substitution, ethyl carbamate undergoes specific CYP450-mediated metabolism (primarily via CYP2E1) to form vinyl carbamate epoxide. This highly reactive intermediate covalently binds to nucleic acids, causing inheritable genetic damage and carcinogenesis[2].

  • Steric Hindrance (Ethyl Diethylcarbamate): Ethyl diethylcarbamate features N,N-diethyl substitution, which introduces significant steric bulk[4]. This bulk prevents efficient docking within the AChE active site, drastically reducing acute cholinergic toxicity compared to N-methyl analogues. Furthermore, the absence of primary amine hydrogens precludes the specific dehydrogenation pathway that activates ethyl carbamate into a genotoxic epoxide. Consequently, ethyl diethylcarbamate is only moderately toxic via the subcutaneous route, though it remains a questionable carcinogen requiring further tumorigenic evaluation[3].

ToxicityPathways Root Carbamate Esters Node1 N-Methyl Carbamates (e.g., Carbofuran) Root->Node1 Node2 Ethyl Carbamate (Urethane) Root->Node2 Node3 Ethyl Diethylcarbamate Root->Node3 Mech1 Reversible AChE Inhibition Node1->Mech1 Mech2 CYP2E1 Metabolism to Vinyl Carbamate Node2->Mech2 Mech3 Steric Hindrance Reduces AChE Binding Node3->Mech3 Tox1 Acute Neurotoxicity (High) Mech1->Tox1 Tox2 DNA Adducts & Carcinogenesis Mech2->Tox2 Tox3 Moderate Subcutaneous Toxicity Mech3->Tox3

Mechanistic divergence of carbamate ester toxicity pathways.

Quantitative Toxicity Comparison

The structural differences directly translate to varying degrees of lethality and chronic risk. For instance, the oral route for carbofuran is highly toxic, whereas ethyl diethylcarbamate exhibits a predicted LogP of 1.97 and lower acute lethality[3],[1].

CompoundChemical ClassPrimary Target / MechanismAcute ToxicityChronic Risk Profile
Carbofuran N-Methyl CarbamateAChE InhibitionHigh (Rat Oral LD50 ~5 mg/kg)[1]High Acute Neurotoxicity[1]
Ethyl Carbamate Unsubstituted CarbamateCYP2E1 Activation to EpoxideLow (Rat Oral LD50 ~2500 mg/kg)Known Carcinogen / Mutagen[2]
Ethyl Diethylcarbamate N,N-Disubstituted CarbamateNon-specific / UnknownModerate (Subcutaneous)[3]Questionable Tumorigen[3]

Experimental Methodologies for Toxicity Profiling

To objectively compare the performance and safety of these carbamate esters, the following self-validating experimental protocols are recommended. These assays isolate specific mechanistic variables (AChE affinity vs. hepatic metabolism).

Protocol 1: Modified Ellman’s Assay for AChE Inhibition Kinetics Expertise & Experience Check: This assay measures the ability of the carbamate to inhibit AChE. Carbamylation is a time-dependent covalent process; therefore, pre-incubating the enzyme with the inhibitor before adding the substrate is critical to establishing steady-state kinetics.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: This specific pH mimics physiological conditions while optimizing the structural stability and activity of the AChE enzyme.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 50 µL of AChE (0.5 U/mL) with 50 µL of the test carbamate (concentrations ranging from 0.1 µM to 10 mM). Incubate at 25°C for exactly 15 minutes.

  • Substrate Addition: Add 100 µL of a reaction mixture containing 0.5 mM acetylthiocholine iodide (ATCI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Causality: ATCI is hydrolyzed by uninhibited AChE to thiocholine. Thiocholine immediately reacts with DTNB to yield 5-thio-2-nitrobenzoate, a yellow anion.

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: A control well containing no inhibitor must show a linear increase in absorbance. The lack of color development in carbofuran wells validates the inhibition, while ethyl diethylcarbamate wells should mirror the control, proving poor AChE affinity.

Protocol 2: HepG2 Cell-Based Metabolic Activation and Cytotoxicity Assay Expertise & Experience Check: Because ethyl carbamate requires metabolic activation to exert its toxicity, standard in vitro assays using fibroblasts will yield false negatives. HepG2 cells are utilized because they retain basal levels of hepatic CYP450 enzymes[6], creating a self-validating system for metabolism-dependent toxicity.

  • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Replace media with fresh DMEM containing the carbamate esters (10 µM to 1 mM) and incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Only metabolically active cells with functioning mitochondrial dehydrogenases can reduce MTT to insoluble purple formazan. This intrinsic biological filter ensures that only true cell viability is measured.

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm. Compare the IC50 values of ethyl diethylcarbamate against ethyl carbamate to assess relative hepatotoxicity.

ExperimentalWorkflow Step1 1. Compound Preparation (Equimolar Dosing) Split1 In Vitro AChE Assay (Ellman's Method) Step1->Split1 Split2 Hepatotoxicity Assay (HepG2 Cell Line) Step1->Split2 Sub1 Spectrophotometric Quantification (412 nm) Split1->Sub1 Sub2 MTT Viability & ROS Measurement Split2->Sub2 Final Comparative Toxicity Profiling & IC50/LD50 Sub1->Final Sub2->Final

Self-validating workflow for comparative carbamate toxicity profiling.

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Safety & Regulatory Compliance

Safety

Ethyl diethylcarbamate proper disposal procedures

Ethyl Diethylcarbamate (CAS 3553-80-8): Comprehensive Guide to Operational Handling and Disposal Procedures As a Senior Application Scientist, ensuring laboratory safety requires moving beyond basic compliance and unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl Diethylcarbamate (CAS 3553-80-8): Comprehensive Guide to Operational Handling and Disposal Procedures

As a Senior Application Scientist, ensuring laboratory safety requires moving beyond basic compliance and understanding the chemical mechanics that dictate operational protocols. Ethyl diethylcarbamate (also known as ethyl N,N-diethylcarbamate or diethylurethane) is a highly stable ester derivative frequently utilized in pharmaceutical development, organic synthesis, and as a 1[1]. However, the very structural features that make it a robust reagent—its carbamate backbone and moderate lipophilicity—necessitate stringent, scientifically grounded disposal and decontamination procedures.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and terminal disposal of ethyl diethylcarbamate.

Hazard Assessment & Disposal Causality

To design an effective disposal protocol, we must first analyze the molecule's physicochemical profile and the causality behind its hazards.

Ethyl diethylcarbamate ( C7​H15​NO2​ ) exhibits moderate lipophilicity with an2[2]. This indicates that it is highly miscible in polar aprotic solvents (like DMF or DMSO) but1[1]. Consequently, aqueous dilution or drain disposal is fundamentally ineffective and will result in hazardous phase separation in municipal water systems.

Furthermore, the compound has a3[3], classifying it as a GHS Category 4 Combustible Liquid[4]. Because it contains a nitrogenous carbamate moiety, subjecting the chemical to temperatures above 150°C causes thermal decomposition, releasing carbon dioxide and diethylamine[1]. If combusted without proper environmental controls, it emits 3[3]. Therefore, standard laboratory trash or municipal incineration is strictly prohibited; high-temperature incineration with alkaline NOx scrubbing is the only acceptable terminal disposal route.

Quantitative Data & Operational Parameters

The following table summarizes the critical physicochemical data and how each parameter directly dictates operational handling choices.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 3553-80-8Required identifier for all hazardous waste manifests.
Molecular Weight 2[2]Used for stoichiometric calculations during intentional hydrolysis.
Boiling Point 3[3]Remains a stable liquid under standard lab conditions; low evaporation rate.
Flash Point 3[3]Combustible Liquid (H227); keep away from open flames and non-rated electronics.
Aqueous Solubility 1[1]Aqueous drain disposal is ineffective and strictly prohibited.
Decomposition Products 1[1]Mandates routing to facilities with alkaline NOx scrubbing capabilities.
GHS Hazards 4[4]Mandates specific PPE (butyl rubber gloves, fume hood ventilation).

Operational Disposal Plan (Step-by-Step Methodology)

This protocol ensures the safe segregation, packaging, and destruction of ethyl diethylcarbamate waste, preventing dangerous secondary reactions in the laboratory.

Step 1: Segregation and Compatibility Verification

  • Action: Collect liquid waste in a dedicated, clearly marked "Non-Halogenated Organic Waste" container.

  • Causality: The carbamate functional group is relatively stable under neutral conditions but is highly susceptible to acid- or base-catalyzed hydrolysis. Mixing this chemical with strong acidic or basic waste streams will trigger premature hydrolysis, releasing CO2​ gas and diethylamine[1]. This gas evolution can rapidly over-pressurize a sealed waste carboy, leading to a catastrophic container rupture.

Step 2: Packaging and Labeling

  • Action: Utilize UN-approved high-density polyethylene (HDPE) or amber glass containers. Ensure the container is filled to no more than 90% capacity.

  • Causality: The 10% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing hydrostatic rupture of the container.

  • Labeling: Affix a hazardous waste label detailing the primary constituent as "Ethyl Diethylcarbamate (CAS 3553-80-8)". Explicitly list the GHS hazard statements:4[4].

Step 3: Transfer to High-Temperature Incineration

  • Action: Dispatch the packaged waste to a licensed hazardous waste management facility. The manifest must explicitly state the presence of high-concentration nitrogenous compounds.

  • Causality: To prevent the release of toxic NOx fumes into the atmosphere, the disposal facility must route the waste to a high-temperature rotary kiln incinerator equipped with an alkaline scrubber system[3].

Experimental Workflow for Residual Decontamination (Spill Response)

In the event of a laboratory spill, immediate and methodical action is required to mitigate inhalation risks (CNS depression) and contact hazards. This self-validating workflow ensures complete chemical neutralization of the affected area.

  • Evacuation & Ventilation: Immediately isolate the spill zone. Increase laboratory ventilation (ensure fume hood sashes are open and room exhaust is maximized) to disperse vapors and mitigate the STOT SE 3 (drowsiness/dizziness) hazard[4].

  • PPE Selection: Don butyl rubber or heavyweight nitrile gloves, chemical splash goggles, and a lab coat. If the spill occurs outside a ventilated enclosure, a half-face respirator equipped with organic vapor cartridges is mandatory.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand. Crucial Warning: Do not use combustible absorbents like sawdust or paper towels. The chemical's 59.3°C flash point creates an immediate fire hazard when absorbed into highly porous, combustible materials[3].

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to sweep the saturated absorbent into a sealable hazardous waste bucket.

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a mild alkaline detergent solution (pH 9-10). The alkalinity actively hydrolyzes any uncollected, invisible trace residues of the carbamate into water-soluble byproducts (diethylamine and carbonates)[1]. Wipe the surface with water; the absence of a slippery residue confirms complete decontamination. Dispose of these wipes as solid hazardous waste.

Disposal & Spill Response Decision Workflow

DisposalWorkflow Start Ethyl Diethylcarbamate Waste Generation Spill Spill Occurred? Start->Spill YesSpill 1. Ventilate Area 2. Use Inert Absorbent (Vermiculite) Spill->YesSpill Yes NoSpill Liquid Waste Collection (Non-Halogenated) Spill->NoSpill No Segregation Segregate from Strong Acids and Bases YesSpill->Segregation NoSpill->Segregation Labeling Label: Combustible Liquid Target Organ Toxicant Segregation->Labeling Incineration High-Temp Incineration (with NOx Scrubbers) Labeling->Incineration

Workflow for the operational disposal and spill response of ethyl diethylcarbamate.

References

  • NextSDS. Ethyl diethylcarbamate — Chemical Substance Information. Retrieved from 4

  • Guidechem. Ethyl N,N-Diethylcarbamate 3553-80-8. Retrieved from 3

  • National Center for Biotechnology Information (PubChem). Ethyl diethylcarbamate | C7H15NO2 | CID 19083. Retrieved from 2

  • Vulcanchem. Diethylcarbamic acid - 24579-70-2. Retrieved from1

  • SIELC Technologies. Carbamic acid, diethyl-, ethyl ester. Retrieved from 5

Sources

Handling

Personal protective equipment for handling Ethyl diethylcarbamate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a system of scientifically grounded risk mitigation. Handling Ethyl diethylcarbamate (CAS: 3553-80-8)—al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of arbitrary rules, but as a system of scientifically grounded risk mitigation. Handling Ethyl diethylcarbamate (CAS: 3553-80-8)—also known as ethyl N,N-diethylcarbamate or diethylcarbamic acid ethyl ester—requires a nuanced understanding of its molecular behavior.

Widely utilized as an alcohol denaturant, a synthetic intermediate for pesticides and pharmaceuticals, and an experimental cholinesterase inhibitor[], this compound presents specific flammability and toxicity risks. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of ethyl diethylcarbamate.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical properties that dictate the compound's behavior in a laboratory environment.

Table 1: Physicochemical and Hazard Profile of Ethyl Diethylcarbamate

Property / HazardValue / ClassificationMechanistic Rationale & Operational Implication
Boiling Point 174.5 °C at 760 mmHg[2]Low volatility at room temperature, but heating generates hazardous, easily ignitable vapors.
Flash Point 59.3 °C[2]Classified as a Category 4 Combustible Liquid (H227)[3]. Must be kept strictly away from open flames and heat sources exceeding 50 °C.
Density 0.937 g/cm³[2]Lighter than water. In the event of an aqueous spill, it will form a distinct, combustible top organic layer.
Dermal/Ocular Toxicity H315, H319[3]The lipophilic ester structure allows it to partition into lipid bilayers, causing acute dermatitis and severe ocular irritation upon contact.
Systemic Toxicity H335, H336[3]Inhalation of vapors or aerosols can cross the blood-brain barrier, leading to central nervous system (CNS) depression, drowsiness, and respiratory irritation.

Personal Protective Equipment (PPE) Matrix

PPE is the final barrier in the hierarchy of controls. The selection below is engineered specifically to counteract the lipophilic, irritant, and combustible nature of liquid carbamates[4][5].

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Eye/Face Protection Chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133) or full face shield[4].Prevents aerosolized micro-droplets from contacting the corneal epithelium, mitigating the H319 severe eye irritation hazard.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness for splash contact)[5].Nitrile provides an excellent barrier against moderately polar organic esters. Double-gloving is strongly recommended during large-scale transfers to prevent breakthrough.
Body Protection Flame-resistant (FR) laboratory coat with tightly fitted cuffs[5].Protects against dermal exposure (H315) and minimizes ignition risk due to the compound's 59.3 °C flash point.
Respiratory NIOSH/MSHA or EN 149 approved respirator with organic vapor (OV) cartridges[4].Required only if handling outside a fume hood or if heating the liquid, to prevent CNS depression (H336) from vapor inhalation.

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system. Follow these steps to ensure total containment and chemical integrity during your assays or synthetic workflows.

Step 1: Environmental Setup and Verification

  • Action: Conduct all transfers, aliquoting, and reactions inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Causality: Fume hoods provide directional airflow away from the operator, neutralizing the inhalation risks associated with H335 and H336 hazards[3].

  • Validation: Check the digital airflow monitor or use a delicate tissue taped to the sash to visually confirm negative pressure before opening the reagent bottle.

Step 2: Ignition Source Elimination

  • Action: Remove all hot plates (unless actively temperature-controlled below 40 °C), Bunsen burners, and non-intrinsically safe electronics from the workspace.

  • Causality: Because the flash point is 59.3 °C[2], localized heating can easily generate vapor concentrations within the flammable range, risking deflagration.

Step 3: Dispensing and Aliquoting

  • Action: Use glass or high-density polyethylene (HDPE) pipettes/syringes. For volumes >500 mL, ensure receiving containers are grounded and bonded.

  • Causality: Static discharge during the pouring of combustible liquids can act as an ignition source. Grounding dissipates static buildup.

Step 4: Decontamination

  • Action: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) before returning it to the flammables storage cabinet. Wash hands thoroughly with soap and water immediately after removing gloves[5].

Emergency Response and Spill Management

In the event of a spill, immediate categorization dictates the response[5].

  • Minor Spill (<50 mL):

    • Immediately eliminate all ignition sources.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels for neat liquid spills due to the flammability risk.

    • Sweep the absorbed mixture using non-sparking tools into a hazardous waste bag[5].

  • Major Spill (>50 mL):

    • Evacuate the immediate laboratory area and alert colleagues.

    • Activate the emergency laboratory exhaust if available.

    • Contact Environmental Health and Safety (EHS) immediately[5]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).

Waste Disposal Plan

Improper disposal of carbamate derivatives can lead to environmental toxicity and severe regulatory violations.

  • Segregation: Collect all ethyl diethylcarbamate waste in clearly labeled, sealable, solvent-compatible containers (e.g., glass or Teflon-lined HDPE).

  • Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases, which can trigger exothermic degradation.

  • Destruction: Submit the waste to EHS for high-temperature incineration[5]. Never pour down the sink. Because its density is 0.937 g/cm³[2], it will float on wastewater, potentially creating combustible vapor pockets within the facility's plumbing infrastructure.

Operational Workflow Visualization

G Start Start: Ethyl Diethylcarbamate Handling Procedure PPE Don PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow >80 fpm) PPE->Hood Execute Execute Experiment (Keep away from heat >50°C) Hood->Execute Spill Spill Occurs? Execute->Spill Clean Standard Cleanup & Waste Segregation Spill->Clean No Minor Minor Spill (<50mL) Absorb with Inert Material Spill->Minor Yes Major Major Spill (>50mL) Evacuate & Call EHS Spill->Major Yes Dispose Hazardous Waste Disposal (Incineration) Clean->Dispose Minor->Clean

Figure 1: Operational workflow and spill response decision matrix for Ethyl diethylcarbamate.

References

  • UNC Environment, Health and Safety. "Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester)".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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